3,4-Dimethoxyphenylglyoxal hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXVAKHTLMPFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=O)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656866 | |
| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-18-3, 163428-90-8 | |
| Record name | Benzeneacetaldehyde, 3,4-dimethoxy-α-oxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylglyoxal hydrate is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its reactive 1,2-dicarbonyl moiety allows for a variety of chemical transformations, making it a versatile precursor for more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis method for this compound, focusing on the oxidation of 3,4-dimethoxyacetophenone. Detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow are presented to aid researchers in the practical application of this synthesis.
Core Synthesis Pathway: Selenium Dioxide Oxidation
The most prevalent and reliable method for the synthesis of this compound is the oxidation of the α-methyl group of a ketone, specifically 3,4-dimethoxyacetophenone (also known as acetoveratrone), using selenium dioxide (SeO₂). This reaction, a variation of the Riley oxidation, is a well-established method for converting activated methylene groups adjacent to a carbonyl to a carbonyl group.
The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the selenium dioxide oxidation of acetophenone derivatives to their corresponding glyoxals. These values are representative and may be optimized for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 3,4-Dimethoxyacetophenone | - |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Typically used in stoichiometric amounts. |
| **Molar Ratio (Ketone:SeO₂) ** | 1:1 to 2:1 | A 2:1 ratio has been reported for phenylglyoxal synthesis to improve SeO₂ utilization.[1] |
| Solvent | Dioxane, Ethanol | Often with a small amount of water (e.g., 10% v/v) to facilitate the reaction.[1] |
| Temperature | 50 - 100 °C | Refluxing conditions are common. For phenylglyoxal, 90°C has been specified.[1] |
| Reaction Time | 2 - 6 hours | The reaction progress can be monitored by the precipitation of elemental selenium. |
| Yield | >90% | High yields are reported for the oxidation of acetophenone.[1] |
Experimental Workflow
The general workflow for the synthesis of this compound via selenium dioxide oxidation is outlined in the diagram below.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the oxidation of acetophenones with selenium dioxide.
Materials:
-
3,4-Dimethoxyacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.0 eq). To this, add a mixture of 1,4-dioxane and water (e.g., in a 9:1 v/v ratio). Stir the mixture to dissolve the selenium dioxide.
-
Addition of Starting Material: Add 3,4-dimethoxyacetophenone (1.0 - 2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction mixture will typically turn reddish-brown and then black as elemental selenium precipitates. Maintain reflux for 2-6 hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully decant or filter the hot solution to separate the precipitated black selenium.
-
Wash the selenium precipitate with a small amount of hot dioxane to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the dioxane and water from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude 3,4-dimethoxyphenylglyoxal can be purified by vacuum distillation.
-
To obtain the hydrate, dissolve the purified glyoxal in hot water or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Safety Precautions:
-
Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Alternative Synthesis Routes
While selenium dioxide oxidation is the most direct and common method, other synthetic strategies could potentially be employed, although they are less frequently reported for this specific compound. These might include:
-
Oxidation of 3,4-dimethoxymandelic acid derivatives: This would involve the oxidation of a pre-existing α-hydroxy acid or ester.
-
Friedel-Crafts acylation of veratrole with an appropriate glyoxal derivative: This approach might face challenges with selectivity and the stability of the acylating agent.
These alternative routes are generally more complex and may result in lower yields compared to the selenium dioxide oxidation of 3,4-dimethoxyacetophenone.
Conclusion
The synthesis of this compound is most effectively achieved through the selenium dioxide oxidation of 3,4-dimethoxyacetophenone. This method is high-yielding and utilizes readily available starting materials. The provided experimental protocol and workflow offer a solid foundation for researchers to produce this valuable synthetic intermediate. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
Spectroscopic and Synthetic Profile of 3,4-Dimethoxyphenylglyoxal Hydrate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 3,4-Dimethoxyphenylglyoxal hydrate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details available spectroscopic data, outlines experimental protocols for its characterization, and provides a representative synthetic pathway.
Chemical Structure and Properties
IUPAC Name: 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate[1]
Molecular Formula: C₁₀H₁₂O₅
Molecular Weight: 212.20 g/mol [1]
Structure:
(Image Source: PubChem CID 44118538)
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, typical or predicted values for structurally similar compounds are provided for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and other conditions.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | Aldehydic proton (-CHO) |
| ~7.5 | d | 1H | Aromatic proton (ortho to C=O) |
| ~7.3 | dd | 1H | Aromatic proton (ortho/para to OCH₃) |
| ~6.9 | d | 1H | Aromatic proton (ortho to OCH₃) |
| ~5.5 | s | 2H | Gem-diol protons (-CH(OH)₂) of hydrate |
| 3.92 | s | 3H | Methoxy protons (-OCH₃) |
| 3.88 | s | 3H | Methoxy protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~190 | Carbonyl carbon (ketone, C=O) |
| ~185 | Carbonyl carbon (aldehyde, C=O) |
| ~154 | Aromatic carbon (C-OCH₃) |
| ~149 | Aromatic carbon (C-OCH₃) |
| ~127 | Aromatic carbon (C-C=O) |
| ~124 | Aromatic carbon (CH) |
| ~111 | Aromatic carbon (CH) |
| ~110 | Aromatic carbon (CH) |
| ~93 | Gem-diol carbon (-CH(OH)₂) of hydrate |
| 56.2 | Methoxy carbon (-OCH₃) |
| 55.9 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (hydrate) |
| 3010-2900 | Medium | C-H stretch (aromatic and methoxy) |
| 2850, 2750 | Medium | C-H stretch (aldehyde) |
| ~1730 | Strong | C=O stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (ketone, conjugated) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1270-1200 | Strong | C-O stretch (aryl ether) |
| ~1140 | Strong | C-O stretch (methoxy) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 212 | 5 | [M+H₂O]⁺ (Molecular ion of the hydrate is often not observed directly) |
| 194 | 40 | [M]⁺ (Parent glyoxal) |
| 165 | 100 | [M-CHO]⁺ (Loss of formyl radical) |
| 137 | 30 | [M-CHO-CO]⁺ (Loss of formyl and carbonyl) |
| 109 | 15 | Further fragmentation |
| 77 | 20 | Aromatic fragments |
UV-Visible (UV-Vis) Spectroscopy
Note: The following are typical absorption maxima (λmax) for similar aromatic carbonyl compounds in a non-polar solvent.
Table 5: UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~230 | High | π → π |
| ~280 | Medium | π → π |
| ~320 | Low | n → π* |
Experimental Protocols
Synthesis of this compound
A plausible synthesis involves the oxidation of 3,4-dimethoxybenzaldehyde.
Reaction Scheme: 3,4-dimethoxybenzaldehyde → 3,4-Dimethoxyphenylglyoxal → this compound
Materials:
-
3,4-dimethoxybenzaldehyde
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Activated charcoal
-
Celite
Procedure:
-
A solution of 3,4-dimethoxybenzaldehyde in aqueous dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
-
A stoichiometric amount of selenium dioxide is added portion-wise to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated black selenium is removed by filtration through a pad of Celite.
-
The filtrate is treated with activated charcoal to remove colored impurities and filtered again.
-
The solvent is removed under reduced pressure to yield the crude 3,4-dimethoxyphenylglyoxal.
-
The crude product is then recrystallized from an appropriate solvent system (e.g., water or ethanol/water) to yield the purified this compound as a crystalline solid.
FT-IR Spectroscopy (KBr Pellet Method)
-
Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.[2]
-
About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.[2]
-
The sample and KBr are thoroughly mixed by grinding until a fine, homogeneous powder is obtained.[2]
-
The mixture is transferred to a pellet-forming die.[2]
-
The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3][4]
-
The pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of a pure KBr pellet is recorded.
-
The sample spectrum is then recorded and corrected against the background.
Electron Ionization Mass Spectrometry (EI-MS)
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample molecules in the vapor phase are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]
-
This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, generating the mass spectrum.
UV-Vis Spectroscopy
-
A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a volumetric flask.[7]
-
A series of dilutions are made from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
A quartz cuvette is filled with the pure solvent to serve as a blank.
-
The spectrophotometer is zeroed with the blank cuvette.
-
The blank is replaced with a cuvette containing one of the sample dilutions.
-
The absorbance is measured over the desired wavelength range (e.g., 200-400 nm for this compound).
-
This process is repeated for the other dilutions.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis of the compound.
References
- 1. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
An In-depth Technical Guide to 3,4-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylglyoxal hydrate is a versatile organic compound that has garnered interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a phenyl ring with two methoxy groups at the 3 and 4 positions and a hydrated glyoxal moiety, provides a unique platform for the synthesis of complex molecules, particularly nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
This compound is the hydrated form of 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde. The presence of water molecules integrated into its structure is a key characteristic.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [2] |
| Synonyms | This compound, 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate, Veratraldehyde glyoxal hydrate | [2] |
| CAS Number | 163428-90-8, 1138011-18-3 | [2] |
| Molecular Formula | C₁₀H₁₂O₅ | [2] |
| Molecular Weight | 212.20 g/mol | [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C=O)OC.O | [2] |
| InChI Key | HVXVAKHTLMPFDQ-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties of the Anhydrous Form
| Property | Value | Source |
| Boiling Point | 306.7 °C at 760 mmHg | |
| Density | 1.167 g/cm³ | |
| Flash Point | 134.7 °C | |
| Refractive Index | 1.511 |
Synthesis
The most common and established method for the preparation of this compound is the oxidation of 3,4-dimethoxybenzaldehyde (veratraldehyde).[1] This transformation is a key step and can be achieved using various oxidizing agents, with selenium dioxide (SeO₂) being a frequently employed reagent in a reaction known as the Riley oxidation.[1][3]
Experimental Protocol: Riley Oxidation of 3,4-Dimethoxybenzaldehyde
This protocol is a general procedure for the Riley oxidation and can be adapted for the synthesis of this compound.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diethyl ether
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a pressure tube, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (a stoichiometric excess, e.g., 2.0 eq) to the solution at room temperature.
-
Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.
-
Maintain the reaction at this temperature for several hours (e.g., 7 hours), monitoring the reaction progress by a suitable method like TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.
-
Filter the suspension through a short pad of Celite to remove the selenium byproduct, and wash the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain this compound.
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Synthesis of this compound via Riley Oxidation.
Reactivity and Applications in Synthesis
This compound is a valuable building block in organic synthesis due to the reactivity of its glyoxal moiety.[1] It readily participates in reactions to form various heterocyclic compounds, which are of significant interest in drug discovery.
Diagram 2: General Reactivity of this compound
Caption: Reactivity of this compound.
Spectroscopic Data
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 195.06518 | 136.7 |
| [M+Na]⁺ | 217.04712 | 145.7 |
| [M-H]⁻ | 193.05062 | 141.0 |
| [M+NH₄]⁺ | 212.09172 | 156.4 |
| [M+K]⁺ | 233.02106 | 145.1 |
| [M]⁺ | 194.05735 | 141.6 |
| Data from PubChemLite[4] |
Biological Activity
The biological activity of this compound itself is not extensively documented in publicly available literature. However, its structural motifs are present in various biologically active molecules, and its derivatives have been investigated for their therapeutic potential, particularly as anticancer agents. The dimethoxybenzene moiety is a common feature in many natural and synthetic compounds with diverse pharmacological activities.
While no specific signaling pathways have been directly attributed to this compound, compounds with similar structural features, such as other polyphenols and their derivatives, are known to modulate various cellular signaling pathways. These can include pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK/ERK and PI3K/Akt pathways. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Diagram 3: Potential Areas of Biological Investigation
Caption: Potential Biological Roles of this compound.
Conclusion
This compound is a valuable chemical entity with established synthetic routes and significant potential for the development of novel compounds with therapeutic applications. While its own biological activity profile is yet to be fully characterized, its utility as a synthetic intermediate is clear. This guide provides a foundational understanding of its chemical properties and synthesis, highlighting the need for further research into its biological effects and mechanisms of action to fully exploit its potential in drug discovery and development.
References
In-depth Technical Guide: Biological Activity of 3,4-Dimethoxyphenylglyoxal Hydrate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Biological Activity of 3,4-Dimethoxyphenylglyoxal Hydrate
Executive Summary
This technical guide aims to provide a thorough overview of the biological activity of this compound. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the specific biological effects of this compound. While data on its chemical properties, synthesis, and safety are available, there is a notable absence of studies detailing its mechanism of action, associated signaling pathways, and quantitative efficacy data. This document will summarize the available chemical information and highlight the current knowledge gap concerning the bioactivity of this compound.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C10H12O5[1]. It is the hydrated form of 3,4-Dimethoxyphenylglyoxal. The structure consists of a benzene ring substituted with two methoxy groups at positions 3 and 4, and a glyoxal hydrate functional group[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H12O5 | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [1] |
| CAS Number | 1138011-18-3 | [1] |
| Synonyms | This compound, 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate | [1] |
Synthesis
The synthesis of 3,4-Dimethoxyphenylglyoxal can be achieved through the oxidation of 3,4-dimethoxybenzaldehyde. A common method for this conversion is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent. The reaction typically involves heating the aldehyde with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane or acetic acid[2]. The resulting 3,4-Dimethoxyphenylglyoxal can then be hydrated to form this compound.
Biological Activity: A Knowledge Gap
Despite the availability of chemical information, extensive searches of scientific databases have not yielded any specific studies on the biological activity of this compound. There is no published research detailing its effects on biological systems, potential therapeutic applications, or toxicological profile.
Consequently, the following core requirements of this technical guide cannot be fulfilled at this time due to the absence of primary research data:
-
Quantitative Data Presentation: No IC50, EC50, or other quantitative measures of biological activity have been reported.
-
Experimental Protocols: Without published studies, there are no established experimental methodologies to report for the biological evaluation of this specific compound.
-
Signaling Pathways and Visualization: As the mechanism of action is unknown, no signaling pathways can be described or visualized.
Potential for Future Research
The lack of biological data for this compound presents an opportunity for novel research. The presence of the dimethoxyphenyl moiety, a common feature in various biologically active molecules, suggests that this compound could potentially exhibit interesting pharmacological properties. For instance, derivatives of similar structures, such as 3,4,5-trimethoxycinnamic acid and 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, have been investigated for a range of activities including antifungal and insecticidal properties[3][4].
Future research initiatives could focus on:
-
Screening for Biological Activity: Initial in vitro screening assays could be conducted to assess its potential cytotoxic, antimicrobial, anti-inflammatory, or enzyme inhibitory activities.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies could elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could help in identifying key structural features responsible for any observed biological activity.
Conclusion
References
- 1. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1138011-18-3 | Benchchem [benchchem.com]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dimethoxyphenylglyoxal Hydrate: Discovery, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylglyoxal hydrate, a key chemical intermediate in organic synthesis and medicinal chemistry. While direct biological applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active molecules. This document details its discovery through the broader development of selective oxidation methods, outlines its chemical properties, provides a detailed experimental protocol for its synthesis via the oxidation of 3,4-dimethoxybenzaldehyde, and explores its potential biological interactions based on the reactivity of the α-keto-aldehyde functional group. The information is presented to be a valuable resource for researchers utilizing this compound in the development of novel therapeutics and other advanced chemical applications.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of selective oxidation methods in organic chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a direct application of the well-established Riley oxidation, which employs selenium dioxide to oxidize α-methylene or methyl groups adjacent to a carbonyl group to a 1,2-dicarbonyl compound. The foundational work on using selenium dioxide for such transformations was patented in the 1930s, marking a significant advancement in the ability to synthesize α-keto-aldehydes.[1]
This compound, also known as 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate, serves as a versatile building block.[2] Its structure, featuring a catechol-derived dimethoxy-substituted phenyl ring and a reactive glyoxal hydrate moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceuticals.[2] The dimethoxy phenyl group can modulate the electronic properties and solubility of resulting molecules, making it an attractive scaffold for medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | PubChem[3] |
| Molecular Weight | 212.20 g/mol | PubChem[3] |
| CAS Number | 163428-90-8, 1138011-18-3 | PubChem[3] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | PubChem[3] |
| Melting Point | 118-120 °C | Worldwide Life Sciences |
| Boiling Point (Predicted) | 306.7 °C at 760 mmHg | ChemNet[4] |
| Density (Predicted) | 1.167 g/cm³ | ChemNet[4] |
| Flash Point (Predicted) | 134.7 °C | ChemNet[4] |
| Appearance | Solid | - |
| Solubility | Soluble in various organic solvents | General Knowledge |
Experimental Protocols: Synthesis of this compound
The primary route for the synthesis of this compound is the oxidation of 3,4-dimethoxybenzaldehyde (veratraldehyde). The following protocol is a representative procedure based on the well-established Riley oxidation using selenium dioxide.
Reaction: Oxidation of 3,4-Dimethoxybenzaldehyde
Reagents:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Selenium Dioxide (SeO₂)
-
Dioxane (as solvent)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent such as aqueous dioxane.
-
Addition of Oxidant: To this solution, add a stoichiometric amount of selenium dioxide.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours, indicated by the consumption of the starting material and the formation of a red precipitate of elemental selenium.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium.
-
Extraction: The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The crude 3,4-Dimethoxyphenylglyoxal can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the hydrate form.
Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Visualization of Synthesis and Potential Mechanism of Action
Synthesis Workflow
The synthesis of this compound from 3,4-dimethoxybenzaldehyde is a straightforward oxidation reaction. The workflow is depicted below.
Caption: Synthesis of this compound.
Potential Biological Interaction: Signaling Pathway
While specific signaling pathways modulated by this compound are not well-defined, the reactivity of its α-keto-aldehyde group provides insights into its potential biological interactions. α-Oxoaldehydes are known to react with nucleophilic residues on proteins, such as arginine, lysine, and cysteine.[5] This covalent modification can lead to the formation of advanced glycation end-products (AGEs) and alter protein structure and function. This general mechanism of action is illustrated below.
Caption: General mechanism of α-keto-aldehyde protein interaction.
Biological Significance and Future Directions
Direct evidence for the biological activity of this compound is limited. However, its structural components are found in a variety of biologically active compounds. The 3,4-dimethoxyphenyl moiety is a common feature in many natural products and synthetic drugs with diverse pharmacological properties, including antioxidant and anticancer activities.
The high reactivity of the glyoxal group suggests that this molecule could be a tool for chemical biology, used as a probe to covalently modify specific proteins. Phenylglyoxal and related compounds have been used to identify and study arginine residues in proteins.[5]
Future research could focus on:
-
Synthesis of Derivatives: Utilizing this compound as a scaffold to synthesize novel heterocyclic compounds and evaluate their biological activities.
-
Chemical Biology Probes: Developing derivatives of this molecule as probes to study protein function and cellular signaling pathways.
-
Toxicological Studies: Investigating the potential cytotoxicity of this compound, given the known reactivity of α-oxoaldehydes.
Conclusion
This compound is a valuable chemical intermediate with a history rooted in the foundational principles of organic oxidation reactions. While not a therapeutic agent itself, its utility as a building block for more complex and potentially bioactive molecules is clear. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors, paving the way for future discoveries in drug development and beyond.
References
- 1. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Avenues in Drug Discovery: Potential Research Areas for 3,4-Dimethoxyphenylglyoxal Hydrate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylglyoxal hydrate is a versatile organic compound characterized by a phenyl ring with two methoxy groups at the 3 and 4 positions and a reactive glyoxal hydrate moiety. This unique structure makes it a valuable precursor in organic synthesis and a compound of significant interest for exploring novel therapeutic agents. Its α-keto-aldehyde functionality allows for covalent interactions with biological macromolecules, particularly proteins, suggesting a broad potential for modulation of cellular pathways. This technical guide outlines key research areas for this compound, providing a foundation for its exploration in drug discovery and chemical biology.
Core Research Areas
This guide focuses on three primary areas of research for this compound:
-
Anticancer Drug Discovery: Leveraging the compound as a scaffold for the synthesis of novel heterocyclic compounds with potential cytotoxic activity against various cancer cell lines.
-
Chemical Biology and Proteomics: Utilizing the reactivity of the glyoxal group to develop chemical probes for identifying and studying protein targets, thereby elucidating mechanisms of action and discovering new therapeutic targets.
-
Modulation of Cellular Signaling: Investigating the direct effects of the compound on critical signaling pathways implicated in cancer and other diseases, such as the Epidermal Growth Factor Receptor (EGFR) and Receptor for Advanced Glycation Endproducts (RAGE) signaling pathways.
Synthetic Chemistry: A Building Block for Novel Heterocycles
The presence of the 1,2-dicarbonyl functionality makes this compound an ideal starting material for the synthesis of a variety of heterocyclic compounds, many of which are known to possess diverse biological activities.[1] One prominent application is in the synthesis of quinoxalines, a class of compounds with demonstrated anticancer properties.[2][3]
Experimental Protocol: Synthesis of 2-Arylquinoxalines
A general and efficient method for the synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]
Reaction:
Caption: General workflow for the synthesis of quinoxaline derivatives.
Anticancer Drug Discovery
The 3,4-dimethoxyphenyl moiety is a common feature in a number of natural and synthetic compounds with demonstrated anticancer activity. Derivatives of this compound, particularly heterocyclic compounds like quinoxalines, are promising candidates for the development of new anticancer agents.
Quantitative Data: Anticancer Activity of Related Heterocyclic Compounds
While specific data for derivatives of this compound is an emerging area of research, the broader class of quinoxalines has shown significant promise. The following table summarizes the cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines, providing a benchmark for future studies.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivatives | HCT116 (Colon) | Varies | [6] |
| HepG2 (Liver) | Varies | [6] | |
| MCF-7 (Breast) | Varies | [6] | |
| A549 (Lung) | 9.32 ± 1.56 | [7] | |
| Imidazo[1,2-a]quinoxalines | Various | Varies | [6] |
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Detailed Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Modulation of Cellular Signaling Pathways
The electrophilic nature of the glyoxal moiety suggests that this compound can directly interact with and modify cellular proteins, thereby affecting their function and downstream signaling pathways. Two key pathways of interest are the EGFR and RAGE signaling cascades.
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival. [8]Overactivation of EGFR signaling is a hallmark of many cancers. Glyoxal and methylglyoxal have been shown to impair EGFR signaling by preventing its autophosphorylation upon ligand binding. [1][9][10]This suggests that this compound could act as an inhibitor of this critical cancer-related pathway.
Proposed Mechanism of EGFR Inhibition
Caption: Proposed inhibition of the EGFR signaling pathway.
Activation of RAGE Signaling and Apoptosis
Glyoxals can react with proteins to form advanced glycation endproducts (AGEs). These AGEs can then bind to the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor implicated in inflammation and cancer. [11][12]The activation of RAGE can trigger various downstream signaling pathways, including the NF-κB pathway, leading to a pro-inflammatory and pro-tumorigenic cellular environment. [13][14]Paradoxically, high concentrations of glyoxal have also been shown to induce apoptosis (programmed cell death) through the activation of caspases. [15][16] Proposed Dual Role in RAGE Signaling and Apoptosis
Caption: Potential dual effects on RAGE signaling and apoptosis.
Chemical Biology and Proteomics
The reactivity of the glyoxal group can be harnessed to develop chemical probes for proteomics applications. By attaching a reporter tag (e.g., a biotin or an alkyne for click chemistry) to the this compound scaffold, researchers can identify the cellular proteins that are targeted by the compound. This approach, known as chemical proteomics, can provide invaluable insights into the mechanism of action and identify novel drug targets. [17][18] Experimental Workflow: Chemical Proteomic Profiling
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag.
-
Cellular Labeling: Treat cancer cells or cell lysates with the chemical probe.
-
Target Enrichment: Use the reporter tag to enrich for proteins that have been covalently modified by the probe (e.g., using streptavidin beads for a biotin tag).
-
Protein Identification: Identify the enriched proteins using mass spectrometry.
-
Bioinformatic Analysis: Analyze the identified proteins to determine the cellular pathways and processes that are targeted by the compound.
Workflow for Chemical Proteomics
Caption: A general workflow for identifying protein targets using a chemical probe.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and chemical biology. The research areas outlined in this guide provide a strategic framework for its investigation. Future work should focus on:
-
Synthesis and screening of a diverse library of heterocyclic derivatives to establish structure-activity relationships for anticancer activity.
-
In-depth investigation of the inhibitory effects on the EGFR signaling pathway and the potential for developing targeted therapies.
-
Elucidation of the complex role of RAGE signaling and apoptosis induction to determine the therapeutic window and potential for combination therapies.
-
Development and application of chemical probes to identify novel protein targets and gain a deeper understanding of the compound's mechanism of action.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives as valuable tools and potential therapeutics.
Appendix: Detailed Experimental Protocols
A.1 Synthesis of this compound
This protocol is adapted from the general procedure for the selenium dioxide oxidation of acetophenones. [19][20] Materials:
-
3',4'-Dimethoxyacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3',4'-dimethoxyacetophenone (1 mmol).
-
Add 1,4-dioxane and a small amount of water to dissolve the reactants.
-
Add selenium dioxide (1.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., water or ethanol/water) to yield this compound as a crystalline solid.
Safety Note: Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 9. Advanced glycation end product precursors impair epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositori.udl.cat [repositori.udl.cat]
- 11. RAGE and Its Ligands: Molecular Interplay Between Glycation, Inflammation, and Hallmarks of Cancer—a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AGEs and RAGE: metabolic and molecular signatures of the glycation-inflammation axis in malignant or metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review [mdpi.com]
- 15. Induction of apoptosis by glyoxal in human embryonic lung epithelial cell line L132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
Unraveling the Mechanism of Action of 3,4-Dimethoxyphenylglyoxal Hydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxyphenylglyoxal hydrate is a dicarbonyl compound with potential for biological activity, stemming from the reactivity of its glyoxal moiety and the electronic properties of its substituted aromatic ring. Despite its availability as a research chemical, detailed studies elucidating its specific mechanism of action at the cellular and molecular level are conspicuously absent in publicly available scientific literature. This technical guide consolidates the currently known chemical characteristics of this compound and explores its potential biological activities by drawing parallels with the known mechanisms of related α-oxoaldehydes and phenylglyoxal derivatives. The primary hypothesized mechanism of action revolves around the covalent modification of arginine residues in proteins, a characteristic reaction of the glyoxal group. This interaction has the potential to modulate protein function and impact various cellular signaling pathways. However, the absence of specific experimental data for this compound necessitates a speculative approach based on chemical reactivity and the biological roles of structurally similar compounds. This document aims to provide a foundational understanding and to stimulate further investigation into the pharmacological potential of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to postulating its biological interactions. Key properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | PubChem |
| Molecular Weight | 212.20 g/mol | PubChem |
| CAS Number | 1138011-18-3 | PubChem |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Postulated Mechanism of Action: Covalent Modification of Arginine Residues
The core of the hypothesized mechanism of action for this compound lies in the high reactivity of its α-dicarbonyl moiety. This functional group is known to readily react with the guanidinium group of arginine residues in proteins, forming stable adducts. This covalent modification can lead to a variety of functional consequences for the target protein, including:
-
Inhibition of Enzyme Activity: Modification of arginine residues within the active site of an enzyme can abolish its catalytic function.
-
Disruption of Protein-Protein Interactions: Arginine residues are often involved in electrostatic interactions that mediate protein binding. Their modification can disrupt these interactions.
-
Alteration of Protein Conformation: The addition of the bulky 3,4-dimethoxyphenylglyoxal moiety can induce conformational changes that affect protein stability and function.
This proposed mechanism is supported by extensive research on phenylglyoxal and other α-oxoaldehydes, which are widely used as chemical probes to identify functionally important arginine residues in proteins.
Below is a diagram illustrating the logical relationship of this proposed mechanism.
Caption: Postulated mechanism of action via arginine modification.
Potential Biological Activities and Signaling Pathways
Based on the reactivity of the glyoxal group and the known biological activities of compounds containing the 3,4-dimethoxyphenyl moiety, several potential therapeutic areas can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation.
Anticancer Activity
Many compounds with a 3,4-dimethoxy substitution on a phenyl ring have been reported to possess anticancer properties. The potential anticancer mechanism of this compound could involve the inhibition of key enzymes or transcription factors that are overactive in cancer cells and contain critical arginine residues.
Anti-inflammatory Activity
The modification of arginine residues in pro-inflammatory proteins, such as cytokines or enzymes involved in inflammatory signaling cascades, could lead to an anti-inflammatory effect.
Antioxidant Activity
While the glyoxal group is reactive, the 3,4-dimethoxyphenyl moiety is related to other known antioxidant compounds. The overall effect of the molecule on cellular redox status is yet to be determined.
The diagram below illustrates a potential experimental workflow to investigate these hypothesized activities.
Caption: Proposed workflow for investigating biological effects.
Experimental Protocols for Future Investigation
To validate the hypothesized mechanism of action and explore the biological activities of this compound, a series of well-defined experiments are required. The following are suggested protocols for key initial investigations.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine if this compound can inhibit the activity of a model enzyme known to have a critical arginine in its active site (e.g., creatine kinase).
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the enzyme with varying concentrations of the compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation using a spectrophotometer or fluorometer.
-
Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on a panel of cancer cell lines.
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine the percentage of viable cells.
-
Protein Adduct Formation Analysis by Mass Spectrometry
-
Objective: To confirm the covalent modification of arginine residues in a model protein by this compound.
-
Methodology:
-
Incubate a model arginine-containing peptide or protein with this compound.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the specific arginine residues that have been modified by searching for the characteristic mass shift corresponding to the addition of the 3,4-dimethoxyphenylglyoxal moiety.
-
Conclusion and Future Directions
This compound represents a molecule of interest with a plausible, yet unproven, mechanism of action centered on the covalent modification of arginine residues. The lack of direct experimental evidence in the current scientific literature highlights a significant knowledge gap. The technical information and proposed experimental workflows presented in this document provide a roadmap for future research. Elucidating the specific cellular targets and signaling pathways affected by this compound will be critical in determining its potential as a pharmacological tool or a lead compound for drug development. Further research is strongly encouraged to unlock the therapeutic potential of this and related dicarbonyl compounds.
Technical Guide: Stability and Storage of 3,4-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethoxyphenylglyoxal hydrate. Due to the limited availability of specific stability data for this compound in published literature, this guide synthesizes information from structurally related aromatic aldehydes and glyoxals, alongside established principles of pharmaceutical stability testing. It outlines potential degradation pathways, recommended storage and handling procedures, and a detailed, representative protocol for a stability-indicating high-performance liquid chromatography (HPLC) method. This document is intended to serve as a practical resource for researchers and professionals working with this compound to ensure its quality and integrity throughout its lifecycle.
Introduction
This compound is a bifunctional organic compound featuring a glyoxal moiety attached to a dimethoxy-substituted phenyl ring. This structure imparts a high degree of reactivity, making it a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds. However, this reactivity also predisposes the molecule to potential degradation, necessitating a thorough understanding of its stability profile and appropriate storage conditions to ensure its purity and performance in research and development applications.
This guide addresses the critical aspects of stability and storage for this compound, providing a framework for its proper handling and quality assessment.
Chemical Properties and Potential Degradation Pathways
This compound (C₁₀H₁₂O₅, Molar Mass: 212.20 g/mol ) exists as a hydrate of the corresponding dicarbonyl compound.[1] The presence of two electron-donating methoxy groups on the aromatic ring influences its chemical behavior.[2]
The primary modes of degradation for aromatic aldehydes and glyoxals include:
-
Oxidation: The aldehyde functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of the corresponding carboxylic acid, 3,4-dimethoxyphenylglyoxylic acid, and potentially further degradation products through cleavage of the carbon-carbon bond of the glyoxal moiety.[2]
-
Polymerization: Glyoxals, particularly in their anhydrous form, are known to polymerize. While the hydrate form is generally more stable, polymerization can still occur over time, especially with improper storage.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and polymerization.
-
Hydrolysis (pH-dependent): While the hydrate is stable in neutral aqueous solutions, extremes of pH can potentially catalyze degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the rates of oxidation and other degradation reactions.
Stability and Storage Conditions
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Protect from light (Store in amber vials or in the dark) | To prevent photolytic degradation. |
| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material. |
| Moisture | Store in a dry environment | To prevent deliquescence and potential for hydrolytic degradation or microbial growth. |
Handling Precautions
-
Hygroscopicity: While a hydrate, the compound may still be sensitive to ambient moisture. Handle in a controlled environment where possible.
-
Reactivity: Avoid contact with strong oxidizing agents, strong bases, and excessive heat.[2]
-
Safety: this compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1]
Experimental Protocols: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any excipients. The following section details a representative protocol for the development and validation of a stability-indicating HPLC method for this compound, based on established principles for similar aromatic compounds.[3][4][5][6]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[5] The following conditions are recommended:
| Stress Condition | Proposed Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state at 105°C for 48 hours |
| Photodegradation | Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
A workflow for conducting these studies is illustrated below:
Representative HPLC Method Parameters
The following HPLC parameters are a starting point and would require optimization for the specific application.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or optimized based on UV spectrum) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any defined signaling pathways. While research exists on the biological activities of structurally related compounds, such as those with thiazole and coumarin moieties, these studies do not directly implicate this compound in specific cellular signaling cascades.
The logical relationship for investigating the biological activity of a novel compound like this compound is depicted in the following diagram:
References
- 1. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1138011-18-3 | Benchchem [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
The Synthetic Utility of 3,4-Dimethoxyphenylglyoxal Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylglyoxal hydrate is a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a reactive 1,2-dicarbonyl moiety and an electron-rich dimethoxy-substituted phenyl ring, makes it an ideal precursor for the construction of a wide array of heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse pharmacological properties.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₅ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [1] |
| CAS Number | 1138011-18-3, 163428-90-8 | [1] |
| Appearance | Solid | |
| Melting Point | 118-120 °C |
Application in the Synthesis of Quinoxalines
Quinoxalines are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The most common and efficient method for synthesizing quinoxalines is the condensation reaction between a 1,2-dicarbonyl compound and an o-phenylenediamine. This compound serves as an excellent 1,2-dicarbonyl precursor for the synthesis of 6,7-dimethoxy-substituted quinoxalines.
The general reaction scheme is as follows:
Caption: General synthesis of 6,7-dimethoxyquinoxalines.
This reaction can be carried out under various conditions, including at room temperature with a heterogeneous catalyst or under microwave irradiation for accelerated synthesis.
Quantitative Data for Quinoxaline Synthesis
The following table summarizes representative yields for the synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines under different catalytic conditions. While a specific yield for the reaction of this compound is not explicitly available in the cited literature, the data for analogous reactions with benzil provide a strong indication of the expected efficiency.
| 1,2-Dicarbonyl Compound | o-Phenylenediamine | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzil | o-Phenylenediamine | AlCuMoVP | Toluene | 2 h | 25 °C | 92 | [2] |
| Benzil | o-Phenylenediamine | AlFeMoVP | Toluene | 2 h | 25 °C | 80 | [2] |
| Phenylglyoxal Monohydrate | o-Phenylenediamine | Iodine (5 mol%) | EtOH/H₂O (1:1) | 30 sec | 50 °C (MW) | 95 | [3] |
Experimental Protocols
Protocol 1: Room Temperature Synthesis of 6,7-Dimethoxy-Substituted Quinoxalines using a Heterogeneous Catalyst (Adapted from a general procedure)
This protocol is adapted from a general procedure for the synthesis of quinoxalines at room temperature using a recyclable alumina-supported heteropolyoxometalate catalyst.[2]
Materials:
-
This compound (1 mmol)
-
Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine) (1 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)
-
Toluene (8-12 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of the substituted o-phenylenediamine (1 mmol) in toluene (8 mL) in a round-bottom flask, add this compound (1 mmol).
-
Add the AlCuMoVP catalyst (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 6,7-dimethoxy-substituted quinoxaline.
Caption: Workflow for room temperature quinoxaline synthesis.
Protocol 2: Microwave-Assisted Synthesis of 6,7-Dimethoxy-Substituted Quinoxalines (Adapted from a general procedure)
This protocol is adapted from a general procedure for the rapid synthesis of quinoxalines using microwave irradiation with iodine as a catalyst.[3]
Materials:
-
This compound (1 mmol)
-
Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine) (1 mmol)
-
Iodine (I₂) (5 mol%)
-
Ethanol/Water (1:1, v/v) (1 mL)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, dissolve this compound (1 mmol) and the substituted o-phenylenediamine (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 50 °C for 30-60 seconds.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add dichloromethane (10 mL).
-
Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Caption: Workflow for microwave-assisted quinoxaline synthesis.
Conclusion
This compound is a highly effective reagent for the synthesis of 6,7-dimethoxy-substituted quinoxalines. The presented protocols, adaptable for both room temperature and rapid microwave-assisted conditions, offer efficient and versatile methods for accessing these valuable heterocyclic scaffolds. Researchers in organic synthesis and drug development can utilize these methodologies to generate libraries of quinoxaline derivatives for further biological evaluation. The choice of protocol will depend on the available equipment and the desired reaction time. The use of heterogeneous catalysts in the room temperature protocol offers advantages in terms of catalyst recyclability and simplified product purification. Conversely, the microwave-assisted protocol provides a significant acceleration of the reaction, making it ideal for high-throughput synthesis.
References
Application Notes and Protocols: Modification of Arginine Residues with 3,4-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific chemical modification of amino acid side chains is a cornerstone of protein chemistry, enabling the investigation of protein structure-function relationships, the development of protein bioconjugates, and the identification of critical residues for therapeutic targeting. Arginine, with its positively charged guanidinium group, plays a crucial role in protein stability, enzyme catalysis, and protein-protein interactions. 3,4-Dimethoxyphenylglyoxal hydrate is an α-dicarbonyl reagent that selectively modifies the guanidinium group of arginine residues under mild conditions. This modification can be used to investigate the functional importance of arginine residues, to introduce spectroscopic probes, or to create novel protein conjugates. These application notes provide a detailed protocol for the modification of arginine residues in proteins and peptides using this compound.
Principle of Reaction
This compound reacts specifically with the guanidinium group of arginine residues in a two-step reaction. The initial reaction forms an unstable carbinolamine intermediate, which then rapidly dehydrates to form a stable cyclic adduct. The reaction is typically performed under mild alkaline conditions (pH 7-9) to ensure the deprotonation of the guanidinium group, which enhances its nucleophilicity. The resulting modification neutralizes the positive charge of the arginine residue, which can be a valuable tool for studying the role of charge interactions in protein function.
Materials and Reagents
-
Protein or peptide of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis tubing
-
UV-Vis Spectrophotometer
Experimental Protocols
Protocol 1: Modification of Arginine Residues in a Protein Sample
This protocol outlines the general procedure for modifying arginine residues in a protein solution. The optimal conditions may vary depending on the specific protein and should be determined empirically.
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these can compete with the arginine modification reaction.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the Reaction Buffer. The concentration of the stock solution should be 10-100 times higher than the desired final concentration in the reaction mixture. Note: this compound may have limited aqueous solubility; sonication or gentle warming may be required for complete dissolution.
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess of the reagent over arginine residues. A typical starting point is a 10- to 100-fold molar excess.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing for the extent of modification (see Protocol 2).
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent that reacts with the excess glyoxal can be added. Add the Quenching Solution to a final concentration of 50-100 mM.
-
-
Removal of Excess Reagent:
-
Remove excess this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Characterization of Modification:
-
Determine the extent of arginine modification using spectrophotometric methods (see Protocol 2) or mass spectrometry.
-
Protocol 2: Quantification of Arginine Modification
-
Spectrophotometric Measurement:
-
Measure the absorbance of the modified protein solution at the wavelength corresponding to the maximum absorbance of the adduct. For the HPG-arginine adduct, this is at 340 nm.[1] It is recommended to determine the absorbance maximum for the 3,4-Dimethoxyphenylglyoxal-arginine adduct empirically by scanning the spectrum of the modified protein.
-
Use the unmodified protein as a blank.
-
-
Calculation of Modification Level:
-
The number of modified arginine residues can be calculated using the Beer-Lambert law: Number of modified Arg = (A_adduct) / (ε_adduct * [Protein])
-
Where:
-
A_adduct is the absorbance of the adduct.
-
ε_adduct is the molar extinction coefficient of the adduct.
-
[Protein] is the molar concentration of the protein.
-
-
Data Presentation
Table 1: Reaction Parameters for Arginine Modification with Phenylglyoxal Derivatives
| Parameter | p-Hydroxyphenylglyoxal (HPG) | Phenylglyoxal (PG) |
| pH | 7.0 - 9.0[1] | 7.0 - 9.0 |
| Buffer | 100 mM Sodium Pyrophosphate[1] | 100 mM Potassium Phosphate |
| Reagent Concentration | 0.005 - 0.05 M[1] | 0.1 - 10 mM |
| Reaction Time | 1 - 3 hours[1] | 1 hour |
| Temperature | Room Temperature[1] | Room Temperature |
| Molar Extinction Coefficient (ε) | 18,300 M⁻¹cm⁻¹ at 340 nm (pH 9.0)[1] | Not Reported |
Note: The data for HPG is provided as a reference for establishing initial reaction conditions for this compound. Optimal conditions should be determined experimentally.
Mandatory Visualization
Caption: Experimental workflow for the modification of arginine residues.
Caption: Reaction scheme for arginine modification.
Troubleshooting
-
Low Modification Efficiency:
-
Increase the molar excess of this compound.
-
Increase the reaction time or temperature.
-
Ensure the pH of the reaction buffer is between 7 and 9.
-
Confirm the absence of primary amines in the buffer.
-
-
Protein Precipitation:
-
The modification neutralizes the positive charge of arginine, which may affect protein solubility.
-
Perform the reaction at a lower protein concentration.
-
Screen different buffer conditions (e.g., ionic strength).
-
-
Non-specific Modification:
-
While highly specific for arginine, at very high concentrations or prolonged reaction times, side reactions with other nucleophilic residues may occur.
-
Reduce the concentration of the modifying reagent or the reaction time.
-
Characterize the modification sites by mass spectrometry to confirm specificity.
-
Conclusion
The protocol described provides a robust method for the selective modification of arginine residues using this compound. This chemical tool is valuable for researchers in basic science and drug development to probe the functional role of arginine residues in proteins. Careful optimization of the reaction conditions for each specific protein is recommended to achieve the desired level of modification while maintaining protein integrity.
References
Application Notes and Protocols for 3,4-Dimethoxyphenylglyoxal Hydrate as a Derivatizing Agent in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and biomedical sciences. However, many biologically significant molecules, such as amino acids and guanidino compounds, lack a native chromophore or fluorophore, making their detection by common HPLC detectors challenging. Chemical derivatization addresses this limitation by introducing a UV-absorbing or fluorescent tag to the analyte of interest, thereby enhancing detection sensitivity and selectivity.
This document provides detailed application notes and proposed protocols for the use of 3,4-dimethoxyphenylglyoxal hydrate as a pre-column derivatizing agent for the HPLC analysis of compounds containing a guanidino group, such as arginine and other related metabolites. While specific applications of this compound are not extensively documented in currently available literature, the protocols provided herein are based on established methods for similar α-dicarbonyl derivatizing agents and offer a robust starting point for method development.
Principle of Derivatization
This compound is an α-dicarbonyl compound expected to react with the guanidino group of analytes in a condensation reaction to form a highly conjugated, and therefore UV-absorbing and potentially fluorescent, derivative. This reaction is typically performed pre-column and allows for the sensitive detection of the derivatized analytes. The proposed reaction mechanism is analogous to that of other well-known derivatizing agents like phenylglyoxal and methylglyoxal.
Proposed Application: Analysis of Guanidino Compounds
Guanidino compounds play crucial roles in various physiological and pathological processes. For instance, L-arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule. Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase and a biomarker for cardiovascular disease. The sensitive and accurate quantification of these compounds in biological matrices is of significant interest in clinical and pharmaceutical research.
Experimental Protocols
The following are proposed, generalized protocols for the derivatization and analysis of guanidino compounds using this compound. Researchers should optimize these conditions for their specific application and instrumentation.
Protocol 1: Derivatization of Guanidino Compounds in Aqueous Samples (e.g., Standards, Cell Culture Media)
1. Reagent Preparation:
-
Derivatizing Reagent (10 mM): Dissolve 21.22 mg of this compound (MW: 212.20 g/mol ) in 10 mL of HPLC-grade methanol. This solution should be prepared fresh daily and protected from light.
-
Reaction Buffer (0.1 M Borate Buffer, pH 9.0): Prepare a 0.1 M solution of sodium tetraborate and adjust the pH to 9.0 with 0.1 M sodium hydroxide or 0.1 M hydrochloric acid.
2. Derivatization Procedure:
-
Pipette 100 µL of the sample (or standard solution) into a microcentrifuge tube.
-
Add 200 µL of the 0.1 M Borate Buffer (pH 9.0).
-
Add 100 µL of the 10 mM this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Protocol 2: Derivatization of Guanidino Compounds in Biological Fluids (e.g., Plasma, Serum)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
2. Derivatization Procedure:
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the methanol under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the Reaction Buffer (0.1 M Borate Buffer, pH 9.0).
-
Proceed with the derivatization procedure as described in Protocol 1, starting from step 3.
Proposed HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at an estimated wavelength of 340 nm (Note: The optimal wavelength should be determined by acquiring the UV spectrum of the derivatized analyte). If the derivative is fluorescent, a fluorescence detector should be used, and excitation/emission maxima should be determined.
-
Injection Volume: 20 µL
Data Presentation
The following tables are templates for presenting quantitative data that should be generated during method validation.
Table 1: Linearity and Range
| Analyte | Linear Range (µM) | Correlation Coefficient (r²) |
| Arginine | e.g., 0.5 - 100 | >0.999 |
| ADMA | e.g., 0.1 - 20 | >0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µM) | LOQ (µM) |
| Arginine | e.g., 0.15 | e.g., 0.5 |
| ADMA | e.g., 0.03 | e.g., 0.1 |
Table 3: Precision and Accuracy
| Analyte | Concentration (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Arginine | Low QC | e.g., <5% | e.g., <5% | e.g., 95-105% |
| Mid QC | e.g., <5% | e.g., <5% | e.g., 95-105% | |
| High QC | e.g., <5% | e.g., <5% | e.g., 95-105% | |
| ADMA | Low QC | e.g., <5% | e.g., <5% | e.g., 95-105% |
| Mid QC | e.g., <5% | e.g., <5% | e.g., 95-105% | |
| High QC | e.g., <5% | e.g., <5% | e.g., 95-105% |
Table 4: Recovery from Biological Matrix
| Analyte | Spiked Concentration (µM) | Recovery (%) |
| Arginine | 10 | e.g., >90% |
| 50 | e.g., >90% | |
| ADMA | 1 | e.g., >90% |
| 10 | e.g., >90% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Proposed derivatization reaction.
Conclusion
This compound holds promise as a derivatizing agent for the sensitive HPLC analysis of guanidino compounds. The provided protocols and methodologies serve as a comprehensive guide for researchers to develop and validate a robust analytical method. Optimization of reaction conditions and HPLC parameters will be crucial to achieve the desired performance for specific analytes and matrices. The successful application of this reagent will contribute to the advancement of analytical capabilities in biomedical and pharmaceutical research.
Application Notes and Protocols for 3,4-Dimethoxyphenylglyoxal Hydrate in Proteomics
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Background
3,4-Dimethoxyphenylglyoxal hydrate is a vicinal dicarbonyl compound, a class of molecules known to react with the guanidinium group of arginine residues in proteins[1]. This reactivity provides a basis for its application in chemical proteomics for the selective labeling of arginine-containing peptides. The modification introduces a specific mass shift that can be readily detected by mass spectrometry, enabling the identification and quantification of accessible arginine residues. This application note describes a hypothetical workflow for utilizing this compound as a chemical probe in quantitative proteomics to study protein structure, protein-protein interactions, and post-translational modifications involving arginine.
The core principle of this application lies in the chemical reaction between the dicarbonyl functionality of this compound and the nucleophilic guanidinium group of arginine side chains. This reaction forms a stable covalent adduct, resulting in a predictable mass increase in the modified peptide. By comparing the extent of labeling between different experimental conditions (e.g., native vs. denatured proteins, or control vs. drug-treated cells), researchers can infer changes in protein conformation, solvent accessibility of arginine residues, or the presence of other post-translational modifications that may block the labeling reaction.
While direct proteomics applications of this compound are not yet extensively documented, its utility has been demonstrated in the fluorescent labeling of guanine nucleotides for studying the activation status of small GTPases[1][2][3]. This established reactivity with guanine, which shares a similar functional group with the guanidinium of arginine, further supports its potential as a specific chemical probe in the broader field of proteomics.
Principle of the Method
The application of this compound in proteomics is based on its ability to covalently modify arginine residues. The reaction proceeds via the nucleophilic attack of the guanidinium group on one of the carbonyl carbons of the glyoxal moiety, followed by cyclization and dehydration to form a stable dihydroxyimidazolidine derivative. This modification adds a specific mass to the arginine residue, which can be precisely measured by high-resolution mass spectrometry.
In a typical quantitative proteomics experiment, two or more samples are compared. One sample might be a control group, while the other could be a treated group. After labeling with this compound, the proteins from both samples are digested, and the resulting peptides are analyzed by LC-MS/MS. The relative abundance of the labeled peptides between the samples can then be determined, providing insights into changes in the local environment of specific arginine residues.
Hypothetical Quantitative Data
The following table represents a hypothetical dataset from a comparative proteomics experiment using this compound to probe changes in arginine accessibility in response to a drug treatment.
| Peptide Sequence | Modification Site | Fold Change (Treated/Control) | p-value |
| VGVNGFGR | Arginine (R8) | 2.5 | 0.012 |
| IYQATQPLR | Arginine (R9) | 0.8 | 0.045 |
| EELINQITR | Arginine (R9) | 1.2 | 0.350 |
| LFTGHPETR | Arginine (R9) | 3.1 | 0.008 |
| YFPHFDLSHGSAQVKGHGKKVADALTNAVAHVDDMPNALSALSDLHAHKLR | Arginine (R47) | 0.5 | 0.021 |
Experimental Protocols
Protein Labeling with this compound
This protocol describes the labeling of proteins in a cell lysate.
Materials:
-
Cell lysate in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound solution (100 mM in DMSO)
-
Reaction buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Adjust the protein concentration of the cell lysate to 1-2 mg/mL with the reaction buffer.
-
Add the this compound solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Proceed to protein digestion.
In-solution Protein Digestion
Materials:
-
Dithiothreitol (DTT) solution (100 mM)
-
Iodoacetamide (IAA) solution (200 mM)
-
Trypsin solution (e.g., sequencing grade, 0.5 µg/µL in 50 mM acetic acid)
-
Formic acid
Procedure:
-
Add DTT to the labeled protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Dilute the sample 5-fold with 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Add trypsin to a final enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
Acidify the digestion mixture with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptides using a C18 solid-phase extraction cartridge according to the manufacturer's protocol.
-
Dry the desalted peptides in a vacuum centrifuge.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Procedure:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Load the peptide sample onto a C18 reverse-phase analytical column.
-
Elute the peptides using a linear gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Set the mass spectrometer to detect the specific mass shift corresponding to the this compound modification on arginine residues.
Data Analysis
Software:
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, or similar).
Procedure:
-
Search the acquired MS/MS spectra against a relevant protein database.
-
Configure the search parameters to include the mass of the this compound adduct on arginine as a variable modification.
-
Perform label-free quantification (LFQ) or use isotopic labeling strategies to determine the relative abundance of the modified peptides between different samples.
-
Perform statistical analysis to identify significantly regulated arginine modification sites.
Visualizations
Caption: Reaction of this compound with Arginine.
Caption: Experimental Workflow for Arginine Labeling.
Caption: Logical Framework for Data Interpretation.
References
Application Notes and Protocols for Cross-Linking Studies Using 3,4-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry has emerged as a powerful tool for elucidating protein-protein interactions and defining the structural topology of protein complexes. 3,4-Dimethoxyphenylglyoxal hydrate, an aromatic glyoxal, is a valuable reagent for such studies, primarily targeting arginine residues. This reagent offers a specific approach to covalently capture protein interactions, providing spatial constraints that are crucial for structural modeling and understanding complex biological systems. These application notes provide a detailed guide for utilizing this compound in cross-linking studies, from experimental design to data analysis.
Principle of Cross-Linking with this compound
This compound is an arginine-selective cross-linking agent. The reaction mechanism involves the formation of a covalent bond between the glyoxal group and the guanidinium group of arginine residues. This reaction is favored under slightly alkaline conditions and can be used to link arginine residues within a single protein (intramolecular cross-linking) or between interacting proteins (intermolecular cross-linking). The resulting cross-linked peptides can be identified by mass spectrometry, providing distance constraints between the linked arginine residues.
Data Presentation
The following tables summarize typical experimental parameters for cross-linking studies using aromatic glyoxal reagents. These values should be optimized for each specific protein system.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations can favor intermolecular cross-linking. |
| This compound Concentration | 0.1 - 2 mM | A molar excess of the cross-linker is typically used. |
| Molar Ratio (Cross-linker:Protein) | 100:1 to 1000:1 | Optimization is critical to avoid excessive modification. |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 8.5 | Slightly alkaline pH facilitates the reaction with arginine. |
| Buffer | 20 mM HEPES, 20 mM Sodium Phosphate | Avoid amine-containing buffers like Tris, which can react with the cross-linker. |
| Temperature | 4 - 25°C | Lower temperatures can help maintain protein stability. |
| Incubation Time | 30 - 120 minutes | Shorter times may be sufficient for highly reactive arginines. |
| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Added to stop the cross-linking reaction. |
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex
This protocol describes the cross-linking of a purified protein complex to identify interacting partners and map their interface.
Materials:
-
Purified protein complex
-
This compound
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
Mass spectrometry-grade trypsin
-
Reagents for peptide extraction and cleanup (e.g., C18 spin columns)
Procedure:
-
Protein Preparation: Prepare the purified protein complex at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Cross-Linker Preparation: Immediately before use, prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
Cross-Linking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful cross-linking.
-
In-gel Digestion: Excise the protein bands of interest from the SDS-PAGE gel. Perform in-gel reduction, alkylation, and digestion with trypsin overnight at 37°C.
-
Peptide Extraction and Mass Spectrometry: Extract the peptides from the gel pieces and desalt them using C18 spin columns. Analyze the peptides by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the cross-linked peptides from the mass spectrometry data.
Protocol 2: In Situ Cross-Linking in Live Cells
This protocol is for capturing protein interactions within their native cellular environment.
Materials:
-
Cultured cells expressing the protein of interest
-
Phosphate-buffered saline (PBS)
-
This compound
-
Cell lysis buffer
-
Antibodies for immunoprecipitation
-
Protein A/G beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cross-Linking: Wash the cells with PBS. Add a solution of this compound in PBS to the cells (e.g., 1 mM final concentration). Incubate for 15-30 minutes at 37°C.
-
Quenching: Remove the cross-linker solution and wash the cells with PBS containing a quenching reagent (e.g., 50 mM glycine).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest, followed by incubation with Protein A/G beads to pull down the protein and its cross-linked partners.
-
Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluate by SDS-PAGE and Western blotting to identify interacting proteins. For mass spectrometry analysis, perform in-solution or in-gel digestion of the eluted proteins.
Visualizations
Experimental Workflow
Caption: General workflows for in vitro and in situ cross-linking experiments.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Dimerization and Downstream Signaling
Arginine residues can play crucial roles in the dimerization and signaling of Receptor Tyrosine Kinases (RTKs). Cross-linking can be used to study the dimeric state of RTKs and their interaction with downstream signaling proteins.
Caption: Simplified RTK signaling pathway, a potential target for cross-linking studies.
Conclusion
This compound is a powerful tool for investigating protein-protein interactions through arginine-specific cross-linking. The protocols and data presented here provide a foundation for designing and executing successful cross-linking experiments. Careful optimization of reaction conditions and rigorous data analysis are essential for obtaining reliable and insightful structural information. These studies can significantly contribute to our understanding of protein function in various biological processes and aid in the development of novel therapeutics.
Application Notes and Protocols: 3,4-Dimethoxyphenylglyoxal Hydrate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylglyoxal hydrate is a versatile 1,2-dicarbonyl compound that serves as a key building block in the synthesis of a variety of heterocyclic compounds. Its reactive α-dicarbonyl moiety readily participates in condensation reactions to form stable aromatic systems. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of nitrogen-containing heterocycles: quinoxalines and imidazoles, utilizing this compound as a precursor. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Synthesis of Quinoxalines
Quinoxalines are bicyclic heteroaromatic compounds formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. The reaction of this compound with substituted o-phenylenediamines provides a straightforward route to 6,7-dimethoxy-substituted quinoxalines.
General Reaction Scheme:
Application Notes and Protocols for Fluorescence Labeling with 3,4-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylglyoxal hydrate is a dicarbonyl-containing reagent that can be utilized for the selective modification of arginine residues in proteins and peptides. This modification results in a fluorescent adduct, enabling the introduction of a fluorescent label at specific sites within a biomolecule. The reaction proceeds under mild conditions and is highly selective for the guanidinium group of arginine.[1][2][3][4] This application note provides a detailed protocol for the fluorescence labeling of proteins with this compound, methods for characterizing the resulting fluorescent conjugate, and discusses the relevance of arginine modification in cellular signaling pathways.
Principle of Reaction
This compound reacts with the guanidinium group of arginine residues to form a stable, fluorescent cyclic adduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) at room temperature.[1] The dimethoxy substitution on the phenyl ring is expected to influence the fluorescence properties of the resulting adduct.
Quantitative Data
The specific fluorescence properties of the adduct formed between 3,4-Dimethoxyphenylglyoxal and arginine residues have not been extensively reported in the literature. Therefore, experimental determination of the following parameters is crucial for quantitative applications. A standard fluorophore, such as Quinine Sulfate, is included for comparison.
| Parameter | 3,4-Dimethoxyphenylglyoxal-Arginine Adduct | Quinine Sulfate (in 0.1 M H₂SO₄) |
| Excitation Maximum (λex) | To be determined | ~350 nm |
| Emission Maximum (λem) | To be determined | ~450 nm |
| Molar Extinction Coefficient (ε) | To be determined | ~5,500 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | To be determined | 0.54 |
Experimental Protocols
Protocol 1: Fluorescence Labeling of Proteins
This protocol outlines the general procedure for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 0.1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and dilute it with Labeling Buffer to the desired final concentration. A 10 to 100-fold molar excess of the reagent over the protein is recommended as a starting point.
-
Labeling Reaction: Add the this compound solution to the protein solution. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent from the labeled protein using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Characterization:
-
Determine the protein concentration of the labeled conjugate using a protein assay (e.g., Bradford or BCA).
-
Measure the absorbance spectrum of the labeled protein to identify the absorbance maximum of the fluorescent adduct.
-
Measure the fluorescence emission spectrum by exciting at the determined absorbance maximum.
-
Protocol 2: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) can be determined using the comparative method, with a well-characterized standard.[5][6][7][8][9]
Materials:
-
Labeled protein of known concentration
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the labeled protein and the fluorescence standard in the same buffer.
-
Measure the absorbance of each dilution at the excitation wavelength. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the labeled protein and the standard. The plots should be linear.
-
Calculate the quantum yield of the labeled protein using the following equation:
Φf_sample = Φf_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φf is the fluorescence quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Signaling Pathway and Experimental Workflow
The modification of arginine residues can have significant implications for cellular signaling. Arginine methylation, catalyzed by Protein Arginine Methyltransferases (PRMTs), is a key post-translational modification involved in regulating signal transduction and gene transcription.[10][11] Labeling arginine residues with this compound could potentially be used to study the impact of arginine modification on these pathways.
Caption: Experimental workflow for fluorescence labeling.
Caption: Arginine modification in cell signaling.
Conclusion
This compound presents a valuable tool for the fluorescence labeling of arginine residues in proteins. The provided protocols offer a starting point for researchers to label their proteins of interest and characterize the resulting fluorescent conjugates. Further investigation into the specific fluorescence properties of the 3,4-Dimethoxyphenylglyoxal-arginine adduct is warranted to expand its utility in quantitative biological and drug development studies. The ability to selectively modify arginine residues opens up possibilities for investigating the role of this important amino acid in various cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Protein Arginine Methylation as a Post-Translational Modification in Cellular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Protein Arginine Methylation as Post-Translational Modification on Actin Cytoskeletal Components in Neuronal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of proteins using 3,4-Dimethoxyphenylglyoxal hydrate
Application Note & Protocol
Topic: Fluorometric Quantification of Proteins Using 3,4-Dimethoxyphenylglyoxal Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein quantification is a fundamental requirement for a wide range of biochemical and pharmaceutical applications. While several methods exist, the development of chemoselective and sensitive assays remains an area of interest. Phenylglyoxal and its derivatives are known to react specifically with the guanidinium group of arginine residues in proteins under mild basic conditions.[1][2][3] This specific reaction forms the basis for a potential fluorometric protein quantification assay.
This compound is a phenylglyoxal derivative that, upon reaction with arginine, is hypothesized to form a fluorescent adduct. The presence of electron-donating methoxy groups on the phenyl ring may enhance the fluorescence of the resulting product, offering a sensitive method for protein quantification. This application note provides a proof-of-concept protocol for the quantification of proteins based on this specific chemical reaction. The method is based on the principle that the fluorescence intensity of the adduct formed is directly proportional to the number of modified arginine residues, and thus to the protein concentration.
Principle of the Assay
The assay is based on the chemical reaction between this compound and the guanidinium group of arginine residues within a protein. This reaction, which is typically carried out in a basic buffer (pH 8-10), results in the formation of a stable, fluorescent hydroxyimidazole derivative. The intensity of the fluorescence emitted by this adduct can be measured using a fluorescence spectrophotometer or a microplate reader. By comparing the fluorescence of an unknown sample to a standard curve generated with a protein of known concentration (e.g., Bovine Serum Albumin - BSA), the concentration of the protein in the unknown sample can be determined.
References
Application Notes and Protocols: 3,4-Dimethoxyphenylglyoxal Hydrate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyphenylglyoxal hydrate is a versatile bifunctional building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its vicinal dicarbonyl functionality provides reactive sites for condensation reactions, leading to the formation of key pharmacophores such as thiazoles and 1,3,4-thiadiazoles. The presence of the 3,4-dimethoxyphenyl moiety often contributes to favorable interactions with biological targets and can enhance the pharmacokinetic properties of the resulting molecules. These derivatives have demonstrated promising bioactivities, including anticancer and antifungal effects.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocyclic compounds.
Key Applications in Medicinal Chemistry
Derivatives of this compound are key intermediates in the synthesis of compounds with a range of biological activities:
-
Anticancer Agents: The 3,4-dimethoxyphenyl group is a common feature in potent tubulin polymerization inhibitors. Thiazole derivatives incorporating this moiety have shown significant cytotoxic activity against various cancer cell lines.
-
Antifungal Agents: 1,3,4-Thiadiazole scaffolds derived from reactions involving this compound have exhibited notable antifungal properties against pathogenic fungal strains.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methodologies for related compounds and can be adapted for this compound.
Protocol 1: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole Derivatives (via Hantzsch Thiazole Synthesis)
This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4-(3,4-dimethoxyphenyl)thiazole derivatives.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Materials:
-
This compound
-
Thiourea
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Silica supported tungstosilisic acid (catalyst)
-
1-Butanol (solvent)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 mmol) in 1-butanol (10 mL) in a round-bottom flask, add thiourea (1.2 mmol) and the desired substituted benzaldehyde (1 mmol).
-
Add a catalytic amount of silica supported tungstosilisic acid (e.g., 0.1 g).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add saturated aqueous NaHCO₃ solution (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure 2-amino-4-(3,4-dimethoxyphenyl)-5-(substituted phenyl)thiazole.
Expected Yield: 70-85%
Protocol 2: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
This protocol outlines the synthesis of a 1,3,4-thiadiazole derivative through the cyclization of a thiosemicarbazone intermediate.
Reaction Scheme:
Caption: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ammonia solution
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
Step 1: Formation of Thiosemicarbazone
-
Dissolve this compound (10 mmol) in warm ethanol (50 mL).
-
Add a solution of thiosemicarbazide (10 mmol) in warm water (20 mL) to the ethanolic solution with stirring.
-
A few drops of concentrated H₂SO₄ can be added as a catalyst.
-
Stir the mixture at room temperature for 2-3 hours. The thiosemicarbazone product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry.
Step 2: Cyclization to 1,3,4-Thiadiazole
-
Carefully add the dried thiosemicarbazone (5 mmol) to concentrated sulfuric acid (10 mL) with cooling in an ice bath.
-
Stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralize the solution with a dilute ammonia solution until a precipitate is formed.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Expected Yield: 60-75%
Quantitative Biological Activity Data
The following tables summarize the biological activities of thiazole and 1,3,4-thiadiazole derivatives containing a dimethoxyphenyl or a structurally related trimethoxyphenyl moiety.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivative A (3,4,5-trimethoxyphenyl) | A549 (Lung) | 0.005 | [1] |
| MCF-7 (Breast) | 0.015 | [1] | |
| HT-29 (Colon) | 0.038 | [1] | |
| Thiazole Derivative B (3,4,5-trimethoxyphenyl) | A549 (Lung) | 1.7 | [1] |
| MCF-7 (Breast) | 2.5 | [1] | |
| HT-29 (Colon) | 4.2 | [1] | |
| Gefitinib (Reference) | A549 (Lung) | 15.93 | [2] |
Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Thiadiazole Derivative C | Candida albicans ATCC 10231 | 5 | [3] |
| Candida crusei ATCC 6258 | 10 | [3] | |
| Candida glabrata ATCC 2001 | 10 | [3] | |
| Thiadiazole Derivative D | Candida albicans ATCC 10231 | 10 | [3] |
| Candida crusei ATCC 6528 | 10 | [3] | |
| Fluconazole (Reference) | Candida albicans | 0.125 - 0.25 | [4] |
Signaling Pathway and Logic Diagrams
Putative Mechanism of Action for Anticancer Thiazole Derivatives
Many thiazole derivatives bearing the 3,4,5-trimethoxyphenyl moiety, structurally similar to those synthesized from 3,4-dimethoxyphenylglyoxal, are known to target the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis.
Caption: Anticancer Mechanism of Action.
Logical Workflow for Drug Discovery using this compound
The process of developing new drug candidates from this building block follows a logical progression from synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
Conclusion
This compound serves as a valuable and efficient starting material for the construction of medicinally relevant heterocyclic compounds. The straightforward synthetic protocols and the significant biological activities of the resulting derivatives make it an attractive building block for academic and industrial researchers in the field of drug discovery and development. The provided application notes and protocols offer a foundation for further exploration and optimization of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
Application Notes and Protocols for the Detection of 3,4-Dimethoxyphenylglyoxal Hydrate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of reaction products of 3,4-Dimethoxyphenylglyoxal hydrate, a versatile α-ketoaldehyde used in various chemical syntheses. The following protocols are designed to be implemented in a laboratory setting for routine analysis and research applications.
Introduction
This compound is a reactive dicarbonyl compound.[1] Its reaction products can be diverse, depending on the specific chemical environment. Accurate and sensitive detection methods are crucial for monitoring reaction kinetics, characterizing product profiles, and ensuring the quality of resulting compounds. This document outlines two primary analytical approaches for the detection of its reaction products: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, also following derivatization.
Derivatization is a key step in the analysis of α-dicarbonyl compounds like this compound. This process enhances the volatility and thermal stability of the analytes for GC analysis and improves their chromatographic separation and detection sensitivity in HPLC.[1] Commonly used derivatizing agents include o-phenylenediamine (OPD) and 2,4-dinitrophenylhydrazine (DNPH).[1][2]
Method 1: HPLC Analysis of Derivatized Reaction Products
This method is suitable for the quantification of this compound and its non-volatile reaction products in various matrices. Derivatization with o-phenylenediamine (OPD) or its analogs yields highly fluorescent and UV-absorbent quinoxaline derivatives, which are readily detectable.
Experimental Protocol: Derivatization with o-Phenylenediamine (OPD)
-
Sample Preparation:
-
Dissolve a known quantity of the reaction mixture containing this compound products in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
If the sample is in a complex matrix, such as a biological fluid, perform a protein precipitation step by adding acetonitrile (1:2 v/v), followed by centrifugation.[3][4]
-
Adjust the pH of the sample solution to neutral (pH 7.0).[4]
-
-
Derivatization Reaction:
-
Prepare a fresh solution of o-phenylenediamine (OPD) in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Add the OPD solution to the sample solution in a molar excess to ensure complete derivatization.
-
After incubation, acidify the reaction mixture to stop the reaction and stabilize the quinoxaline derivatives.[3][4]
-
-
Extraction of Derivatives:
-
Extract the quinoxaline derivatives from the aqueous solution using a suitable organic solvent, such as ethyl acetate or by using solid-phase extraction (SPE) with a C18 cartridge.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
-
HPLC-UV/Fluorescence Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at approximately 315 nm.
-
Fluorescence detection with excitation at ~320 nm and emission at ~380 nm for enhanced sensitivity.
-
-
Injection Volume: 20 µL.
Quantitative Data
The following table provides an example of expected performance data for the HPLC analysis of α-dicarbonyl compounds derivatized with an OPD analog. Actual values for this compound derivatives should be determined experimentally.
| Compound | Derivatizing Agent | Detection Method | Limit of Detection (LOD) | Linearity (R²) |
| Glyoxal | 4-Methoxy-o-phenylenediamine | Fluorescence | 0.46 µg/L[3][4] | >0.99 |
| Methylglyoxal | 4-Methoxy-o-phenylenediamine | Fluorescence | 0.39 µg/L[3][4] | >0.99 |
| Diacetyl | 4-Methoxy-o-phenylenediamine | Fluorescence | 0.28 µg/L[3][4] | >0.99 |
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound reaction products.
Method 2: GC-MS Analysis of Derivatized Reaction Products
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and provides structural information, making it a powerful tool for identifying unknown reaction products. Derivatization is necessary to make the polar glyoxal derivatives volatile.
Experimental Protocol: Derivatization with o-Phenylenediamine (OPD) for GC-MS
-
Sample Preparation and Derivatization:
-
Follow the same sample preparation and derivatization steps as described in the HPLC protocol. The reaction with OPD forms stable quinoxaline derivatives suitable for GC analysis.
-
-
Extraction of Derivatives:
-
After derivatization, extract the quinoxaline derivatives with a non-polar solvent such as dichloromethane or hexane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the sample to a small volume (e.g., 100 µL) before GC-MS analysis.
-
GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Quantitative Data
The following table shows representative mass-to-charge ratios (m/z) for the quinoxaline derivatives of common α-dicarbonyls. The specific fragments for the derivative of 3,4-Dimethoxyphenylglyoxal should be determined by analyzing a standard.
| Dicarbonyl Compound | Derivatized Product | Key Mass Fragments (m/z) |
| Glyoxal | Quinoxaline | 130 (M+), 103, 76 |
| Methylglyoxal | 2-Methylquinoxaline | 144 (M+), 117, 90 |
| Diacetyl | 2,3-Dimethylquinoxaline | 158 (M+), 117, 77 |
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound reaction products.
Summary and Comparison of Methods
| Feature | HPLC-UV/Fluorescence | GC-MS |
| Principle | Separation of derivatives by liquid chromatography and detection by UV absorbance or fluorescence. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. |
| Advantages | Robust, good for routine quantification, high sensitivity with fluorescence detection. | Provides structural information for product identification, high separation efficiency. |
| Limitations | Does not provide structural information, requires chromophore or fluorophore. | Requires derivatization to increase volatility, may not be suitable for thermally labile products. |
| Typical Analytes | Non-volatile and semi-volatile reaction products. | Volatile and semi-volatile reaction products. |
Concluding Remarks
The choice of analytical method for detecting reaction products of this compound will depend on the specific research question. For routine quantification of known products, HPLC with UV or fluorescence detection is a reliable and sensitive choice. For the identification of unknown reaction products and detailed structural elucidation, GC-MS is the preferred method. The protocols provided herein offer a starting point for developing and validating robust analytical methods for the study of this important class of compounds.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxyphenylglyoxal Hydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3,4-Dimethoxyphenylglyoxal Hydrate synthesis. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Riley oxidation of 3,4-dimethoxyacetophenone using selenium dioxide (SeO₂).
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is my reaction yield of this compound consistently low? | Incomplete reaction. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase reaction temperature: The reaction is typically carried out at reflux in a suitable solvent like dioxane. Ensure the temperature is maintained appropriately.[1] - Check reagent quality: Ensure the selenium dioxide and starting material (3,4-dimethoxyacetophenone) are of high purity. |
| Sub-optimal solvent. | The choice of solvent can significantly impact the reaction. Dioxane is a commonly used and effective solvent for this oxidation.[1][2] Using acetic acid as a solvent can lead to the formation of acetate byproducts, potentially lowering the desired product's yield.[3] | |
| Insufficient oxidizing agent. | Ensure a sufficient molar ratio of selenium dioxide to the starting material. Stoichiometric amounts are typically used, but slight excess of SeO₂ might be necessary. | |
| Poor work-up procedure. | The product is water-soluble. During aqueous work-up, the product can be lost to the aqueous phase. Minimize the volume of water used and consider back-extraction of the aqueous layer with a suitable organic solvent. |
Issue 2: Formation of Side Products/Impurities
| Question | Possible Cause | Suggested Solution |
| My final product is contaminated with a significant amount of an unknown impurity. What could it be? | Over-oxidation: The glyoxal product can be further oxidized to the corresponding carboxylic acid (3,4-dimethoxyphenylglyoxylic acid). | - Careful control of reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.- Avoid excessive heating: Maintain a consistent reflux temperature without overheating. |
| Formation of selenium-containing byproducts: Red or black precipitate of elemental selenium is a common byproduct. Other soluble selenium compounds can also contaminate the product. | - Filtration: After the reaction, the mixture should be filtered (e.g., through Celite) to remove insoluble selenium.[1]- Aqueous wash: During work-up, washing the organic layer with water can help remove some water-soluble selenium compounds. | |
| How can I monitor the reaction to avoid the formation of side products? | Inadequate reaction monitoring. | - Thin Layer Chromatography (TLC): Regularly take aliquots from the reaction mixture to monitor the disappearance of the starting material and the appearance of the product. A typical mobile phase for TLC analysis of acetophenones is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. |
Issue 3: Difficulty in Product Purification
| Question | Possible Cause | Suggested Solution |
| I am struggling to purify the this compound from the crude reaction mixture. | Product characteristics: The hydrate form is often a crystalline solid, but can be difficult to crystallize from certain solvents. | - Recrystallization: Recrystallization from hot water or a mixture of organic solvents and water can be effective. - Column Chromatography: If recrystallization is not sufficient, purification by flash column chromatography on silica gel can be employed.[1] |
| Persistent selenium contamination: The characteristic unpleasant smell of selenium compounds might persist. | - Use of catalytic SeO₂: Employing a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can significantly reduce the amount of selenium waste and simplify purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most common and established method is the oxidation of the α-methylene group of 3,4-dimethoxyacetophenone. The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent, is a frequently employed technique for this transformation.[3][4]
Q2: What are the main safety concerns when working with selenium dioxide?
Selenium compounds are highly toxic and have an unpleasant odor. All manipulations involving selenium dioxide should be performed in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Q3: Can I use an alternative to selenium dioxide for this oxidation?
While SeO₂ is a common reagent for this transformation, other oxidizing agents can be used to convert α-methyl ketones to α-ketoaldehydes. However, for this specific substrate, SeO₂ is well-documented. Exploring alternatives would require significant experimental optimization.
Q4: How can I confirm the formation of the desired product?
The formation of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure.
-
Infrared (IR) spectroscopy: To identify the functional groups (e.g., carbonyl groups).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: The pure hydrate has a characteristic melting point.
Q5: What is the role of water in the reaction and the final product?
Water is often present in the reaction mixture, either added or as a byproduct. The final product is a hydrate, meaning water molecules are incorporated into the crystal structure of the glyoxal.
Data Presentation
The following tables summarize illustrative data for the synthesis of phenylglyoxal, a similar compound, which can provide insights into optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Yield (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dioxane | 100 | 7 | ~70 |
| Acetic Acid | 100 | 7 | Lower (potential for side products) |
| Ethanol | Reflux | - | Lower (potential for side products)[3] |
Table 2: Comparison of Stoichiometric vs. Catalytic SeO₂ (Illustrative)
| Method | SeO₂ (equivalents) | Co-oxidant | Yield (%) | Purification Complexity |
| Stoichiometric | 1.0 - 2.0 | None | Good | Higher |
| Catalytic | 0.1 | TBHP (2.0 eq) | Good | Lower |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Riley Oxidation
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3,4-dimethoxyacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (Celite)
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxyacetophenone (1.0 eq) in 1,4-dioxane.
-
Addition of Oxidant: Carefully add selenium dioxide (1.1 eq) to the solution. Caution: Perform this step in a fume hood as selenium dioxide is toxic.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-101°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is typically complete within 7-12 hours, indicated by the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Filter the suspension through a pad of Celite to remove the precipitated elemental selenium and other insoluble byproducts.[1]
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude product can be recrystallized from hot water or a mixture of organic solvents (e.g., ethyl acetate) and water to yield the pure this compound as a crystalline solid.
-
Column Chromatography: If further purification is required, the crude product can be purified by flash column chromatography on silica gel.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Riley Oxidation | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 3,4-Dimethoxyphenylglyoxal Hydrate with Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dimethoxyphenylglyoxal Hydrate and its reactions with amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in a protein?
A1: The primary target for this compound, like other α-dicarbonyl compounds, is the guanidinium group of Arginine residues. The reaction is highly favorable and proceeds under mild conditions.[1][2][3]
Q2: Can this compound react with other amino acids?
A2: Yes, side reactions can occur, primarily with the ε-amino group of Lysine and the thiol group of Cysteine . The N-terminal α-amino group of a protein can also be a site of modification.[2][4] The extent of these side reactions is influenced by factors such as pH, reagent concentration, and the accessibility of the amino acid residues within the protein structure.
Q3: What are the typical products of the reaction with Arginine?
A3: The reaction with arginine typically forms a stable dihydroxyimidazolidine derivative. This adduct is the result of the reaction of the two carbonyl groups of the glyoxal with the guanidinium group of arginine.
Q4: What are the potential side products with Lysine and Cysteine?
A4: With Lysine, the reaction can form Schiff base intermediates and potentially more complex adducts, including cross-linked products.[5][6] For Cysteine, the highly nucleophilic thiol group can react to form hemithioacetal adducts.[7] The presence of cysteine can sometimes influence the reactivity with lysine, in some cases protecting arginine and promoting lysine modification.[7]
Q5: How can I minimize side reactions?
A5: To favor the reaction with arginine and minimize side reactions, consider the following:
-
pH Control: The reaction with arginine is generally favored at a neutral to slightly alkaline pH (pH 7-8). Higher pH values can increase the reactivity of the ε-amino group of lysine.
-
Reagent Concentration: Use the lowest effective concentration of this compound to achieve the desired modification of arginine. A large excess of the reagent can increase the likelihood of side reactions.
-
Reaction Time: Monitor the reaction progress to stop it once the desired level of arginine modification is achieved, preventing prolonged exposure that could lead to more side reactions.
Troubleshooting Guide
Problem 1: Low or no modification of the target protein.
| Possible Cause | Suggested Solution |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 7.0 and 8.0 for optimal reaction with arginine. Verify the pH of your buffer before starting the experiment. |
| Inactivated this compound. | Use a fresh stock of this compound. The compound can degrade over time, especially in solution. |
| Inaccessible Arginine residues. | The target arginine residues may be buried within the protein's three-dimensional structure. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium hydrochloride) to increase accessibility. However, be aware that this may also expose other reactive residues. |
| Presence of interfering substances in the buffer. | Buffers containing primary amines, such as Tris, can compete with the amino acid residues for the glyoxal. Use a non-nucleophilic buffer like HEPES or phosphate buffer. |
Problem 2: Presence of unexpected adducts or protein cross-linking.
| Possible Cause | Suggested Solution |
| High concentration of this compound. | Reduce the molar excess of the glyoxal reagent in your reaction. Perform a titration experiment to find the optimal concentration that modifies arginine without significant side reactions. |
| Reaction pH is too high. | A pH above 8.0 can significantly increase the rate of reaction with lysine residues, leading to unexpected adducts and potential cross-linking. Lower the pH to the 7.0-7.5 range. |
| Prolonged reaction time. | Monitor the reaction kinetics and stop the reaction when the desired modification of arginine is achieved. This can be done by quenching the reaction, for example, by adding an excess of a small molecule amine like Tris buffer. |
| High concentration of reactive Cysteine residues. | If your protein has highly accessible and reactive cysteine residues, they may be prone to modification. Consider temporarily blocking the cysteine residues with a reversible thiol-protecting group before reacting with the glyoxal. |
Problem 3: Difficulty in analyzing the reaction products.
| Possible Cause | Suggested Solution |
| Poor separation of modified and unmodified protein/peptides in HPLC. | Optimize your HPLC gradient and column chemistry. A C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) is a common starting point. For separating basic amino acids like lysine and arginine, specialized columns or ion-pairing reagents may be necessary.[8][9][10][11] |
| Ambiguous results from Mass Spectrometry. | Ensure your sample is adequately desalted before MS analysis. Use high-resolution mass spectrometry to accurately determine the mass of the adducts. For peptide sequencing (MS/MS), look for characteristic neutral losses or fragment ions that can help identify the modified residue.[12][13][14][15][16] |
| Instability of the adducts during analysis. | Some adducts, particularly the initial Schiff bases with lysine, can be unstable. Consider reducing the Schiff bases with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine before analysis. Be aware that this will alter the mass of the adduct. |
Data Presentation
Table 1: Summary of Reactions of this compound with Amino Acids
| Amino Acid | Primary Reaction | Potential Side Products | Typical Reaction Conditions | Analytical Notes |
| Arginine | Formation of a stable dihydroxyimidazolidine adduct with the guanidinium group. | - | pH 7.0 - 8.0 | The primary, most favorable reaction. Adduct is stable. |
| Lysine | Formation of a Schiff base with the ε-amino group. | Formation of more complex, stable adducts; potential for protein cross-linking (GOLD-type adducts).[17] | pH > 8.0 increases reactivity. | Initial Schiff base may be reversible. Reduction can stabilize the adduct. |
| Cysteine | Formation of a hemithioacetal with the thiol group. | Further oxidation products; can influence reactivity with other residues. | Neutral to slightly alkaline pH. | The thiol group is highly nucleophilic and can react rapidly. |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification and Analysis
-
Protein Preparation:
-
Dissolve the target protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Ensure the protein solution is free of any interfering substances.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in the same buffer.
-
-
Reaction:
-
Add the this compound solution to the protein solution to achieve the desired molar excess (e.g., 10-fold to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent, such as Tris buffer, to a final concentration that is in large excess to the glyoxal.
-
-
Sample Preparation for Analysis:
-
For intact protein analysis: Desalt the sample using a suitable method (e.g., dialysis, size-exclusion chromatography).
-
For peptide analysis:
-
Denature the protein (e.g., with urea or guanidinium hydrochloride).
-
Reduce disulfide bonds (e.g., with DTT).
-
Alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the protein with a protease (e.g., trypsin).
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
-
-
Analysis:
-
HPLC: Analyze the intact protein or peptide digest by reverse-phase HPLC to separate modified and unmodified species.
-
Mass Spectrometry: Analyze the HPLC fractions or the unfractionated sample by mass spectrometry (e.g., ESI-MS for intact protein or LC-MS/MS for peptides) to identify the mass of the adducts and the site of modification.
-
Visualizations
Caption: Main reaction and potential side reactions of this compound.
Caption: Experimental workflow for identifying and characterizing side reactions.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine selective reagents for ligation to peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-linking mechanisms of arginine and lysine with α,β-dicarbonyl compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Model studies on protein glycation: influence of cysteine on the reactivity of arginine and lysine residues toward glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Lysine and Arginine from Other Amino Acids | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.aston.ac.uk [publications.aston.ac.uk]
- 15. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with 3,4-Dimethoxyphenylglyoxal Hydrate: A Technical Support Guide
Researchers, scientists, and drug development professionals often encounter hurdles in dissolving 3,4-Dimethoxyphenylglyoxal hydrate for various experimental applications. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address these solubility issues directly, ensuring a smoother workflow for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a derivative of phenylglyoxal and its solubility is influenced by the presence of two methoxy groups on the phenyl ring and its hydrate form. While specific quantitative solubility data is not extensively published, empirical evidence from synthesis procedures suggests it has some solubility in organic solvents like dioxane and ethanol, often in mixtures with water.[1] Its hydrate nature indicates an interaction with water, but it is not expected to be highly soluble in aqueous solutions alone.
Q2: I am observing precipitation when trying to dissolve the compound in water. What is the likely cause?
A2: Direct dissolution in water is often challenging for arylglyoxal compounds. The observed precipitation is likely due to the compound's limited aqueous solubility. The molecular structure, while containing polar functional groups, also has a significant non-polar aromatic component, which limits its miscibility with water.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on synthesis protocols for similar compounds, the following solvents, or mixtures thereof, are recommended starting points for solubilization:
It is advisable to start with a small amount of the compound and gradually add the solvent to assess solubility.
Q4: Can heating be used to improve the solubility of this compound?
A4: Gentle heating can be a viable method to increase the solubility of many organic compounds. However, it is crucial to monitor the compound for any signs of degradation, such as a color change. It is recommended to perform a small-scale test to determine the thermal stability of the compound in your chosen solvent before proceeding with larger quantities.
Troubleshooting Guides
Issue 1: Compound fails to dissolve completely in a single solvent.
This is a common issue for compounds with intermediate polarity. A co-solvent system can often resolve this.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: Precipitation occurs upon addition to an aqueous buffer for biological assays.
This is often due to the compound "crashing out" of the solution when the solvent environment changes from organic to aqueous.
Troubleshooting Protocol:
-
Minimize Organic Solvent Concentration: Prepare the most concentrated stock solution possible in your chosen organic solvent (e.g., DMSO). This will minimize the volume of organic solvent added to the aqueous buffer.
-
Slow Addition and Mixing: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This gradual dilution can prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: For cell-based assays, consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in the final assay medium.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Investigate the effect of slightly adjusting the pH of your aqueous buffer (if permissible for your experiment) to see if it improves solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol outlines the steps for preparing a stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, continue vortexing or gently warm the solution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent water absorption by the DMSO.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-Solvent Method
This protocol describes the preparation of a working solution for biological assays by diluting a concentrated organic stock solution into an aqueous buffer.
Experimental Workflow Diagram:
Caption: Workflow for preparing an aqueous working solution.
Quantitative Data Summary
| Solvent/Method | Recommendation/Observation |
| Water | Poor solubility, not recommended as a primary solvent. |
| Ethanol | Moderate solubility, often used in synthesis.[1] |
| Dioxane | Good solubility, used in synthesis protocols.[1] |
| DMSO | Generally a good solvent for many organic compounds. |
| DMF | Generally a good solvent for many organic compounds. |
| Co-solvents | Highly recommended for aqueous applications. |
| Heating | Can be effective, but requires caution due to potential degradation. |
| Sonication | Can aid in the dissolution of suspended particles. |
This technical support guide provides a starting point for overcoming the solubility challenges associated with this compound. Researchers are encouraged to perform small-scale pilot experiments to determine the optimal solubilization conditions for their specific experimental setup.
References
How to prevent degradation of 3,4-Dimethoxyphenylglyoxal hydrate in solution
Technical Support Center: 3,4-Dimethoxyphenylglyoxal Hydrate
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: Like other α-ketoaldehydes, this compound is susceptible to several degradation pathways. The primary causes include oxidation, polymerization, and pH-dependent reactions.[1][2][3] In the presence of oxygen, the aldehyde group can be oxidized to a carboxylic acid, forming 3,4-dimethoxyphenylglyoxylic acid.[4] Additionally, aqueous solutions of glyoxals can form oligomers, and this process can be influenced by concentration and pH.[1][2][5] Basic conditions can catalyze a self-reaction known as the Cannizzaro reaction, leading to the formation of corresponding acid and alcohol products.[1][5][6]
Q2: How should I prepare a stable stock solution?
A2: To maximize stability, prepare stock solutions in a non-aqueous, aprotic, and peroxide-free organic solvent such as anhydrous dioxane or acetonitrile. If an aqueous solution is absolutely necessary, use a slightly acidic buffer (pH 4-6) prepared with deoxygenated, high-purity water. Prepare the solution fresh and use it as quickly as possible.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or -80°C. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as light can accelerate oxidative degradation.[3] Avoid repeated freeze-thaw cycles.
Q4: My solution's color is changing to yellow or brown. What does this indicate?
A4: A change in color, typically to yellow or brown, is a common indicator of degradation and polymerization.[7] This suggests that the compound is undergoing chemical changes, which will affect its purity and reactivity in your experiments. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Q5: Can I use aqueous buffers? Which ones are recommended?
A5: While aqueous solutions are generally less stable than organic ones, they are often required for biological assays.[1][2] If you must use a buffer, choose one with a slightly acidic pH (e.g., acetate or phosphate buffer, pH 4-6). Avoid basic buffers (pH > 7) as they can promote the Cannizzaro reaction and other base-catalyzed degradation pathways.[5][6] It is also critical to deoxygenate the buffer by sparging with nitrogen or argon before preparing the solution.
Troubleshooting Guide
This table addresses common issues encountered when working with this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced compound activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Store stock solutions at ≤ -20°C under an inert atmosphere. Use aprotic organic solvents or deoxygenated acidic buffers. |
| Solution turns yellow/brown over time. | Polymerization and/or oxidative degradation.[7] | Store solutions protected from light and air at low temperatures. Consider adding a radical scavenger or antioxidant if compatible with your experiment. Discard discolored solutions. |
| Precipitate forms in the solution upon storage. | Oligomerization or polymerization, leading to insoluble products.[1][2][5] | Lower the storage temperature. Use a lower concentration for the stock solution. If possible, use an organic solvent where the compound is more soluble and stable. |
| Rapid degradation observed in an aqueous buffer. | The pH of the buffer is too high (neutral or basic). The buffer was not deoxygenated. | Ensure the buffer pH is in the acidic range (4-6). Sparge the buffer with an inert gas (N₂ or Ar) for at least 30 minutes before use to remove dissolved oxygen. |
Quantitative Stability Data
| Parameter | Condition | Expected Stability | Primary Degradation Pathway |
| Solvent | Aprotic Organic (e.g., Dioxane, THF) | High | Minimal |
| Protic Organic (e.g., Methanol) | Moderate | Acetal Formation | |
| Aqueous (pH < 6) | Low to Moderate | Hydration, Oligomerization | |
| Aqueous (pH > 7) | Very Low | Cannizzaro Reaction, Polymerization[1][5] | |
| Temperature | -80°C | High | - |
| -20°C | Moderate to High | - | |
| 4°C | Low | Oxidation, Polymerization | |
| Room Temperature (20-25°C) | Very Low | Oxidation, Polymerization[7] | |
| Atmosphere | Inert (Argon, Nitrogen) | High | - |
| Air (Oxygen) | Low | Oxidation[3] | |
| Light | Dark | High | - |
| Ambient Light | Low to Moderate | Photo-oxidation[3] |
Experimental Protocol: Stability Assessment by HPLC-UV
This protocol outlines a method to determine the stability of this compound under various conditions.
1. Objective: To quantify the degradation of this compound in a specific solvent over time at different temperatures.
2. Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, buffered water)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Class A volumetric flasks and pipettes
-
Autosampler vials
-
Temperature-controlled chambers (e.g., incubators, refrigerators)
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.
-
Ensure the solvent is deoxygenated if assessing stability in an aqueous buffer.
-
-
Sample Preparation for Time Points:
-
Aliquot the stock solution into multiple sealed autosampler vials for each storage condition to be tested (e.g., 4°C, 25°C, 25°C with light exposure).
-
-
Time Zero (T₀) Analysis:
-
Immediately after preparation, dilute a sample from the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Inject the T₀ sample into the HPLC system and record the peak area of the parent compound. This serves as the initial 100% reference.
-
-
Incubation and Sampling:
-
Place the prepared vials in their respective temperature-controlled environments.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Allow the sample to equilibrate to room temperature, dilute as in step 3, and analyze by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution (e.g., 60:40 Acetonitrile:Water)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan (typically near the λmax of the compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ peak area.
-
Plot the percentage remaining versus time for each condition to visualize the degradation rate.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Key degradation pathways for this compound in solution.
References
- 1. GLYOXAL - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1138011-18-3 | Benchchem [benchchem.com]
- 5. Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4006189A - Process for purifying glyoxal - Google Patents [patents.google.com]
- 7. US3290378A - Stabilization of glyoxal - Google Patents [patents.google.com]
Removing excess 3,4-Dimethoxyphenylglyoxal hydrate from a reaction mixture
Topic: Removing Excess 3,4-Dimethoxyphenylglyoxal Hydrate
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction mixtures containing excess this compound.
Troubleshooting Guide
Excess this compound can be a challenging impurity to remove due to its reactivity and potential for forming byproducts. The following table summarizes common troubleshooting methods for its removal.
| Method | Description | Advantages | Disadvantages | When to Use |
| Aqueous Workup with Sodium Bisulfite | Reacts with the aldehyde to form a water-soluble bisulfite adduct, which is then extracted into the aqueous phase.[1][2][3][4] | Highly effective for aldehyde removal. The aldehyde can potentially be recovered by basification of the aqueous layer.[2][5] | May not be suitable for base-sensitive target molecules. Can sometimes form an insoluble adduct that complicates separation.[1] | This is the recommended first-line method for most reaction mixtures. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. | Can provide high purity of the target compound. Applicable to a wide range of compounds. | Can be time-consuming and require significant amounts of solvent. Finding a suitable solvent system can be challenging. | When the bisulfite workup is ineffective or when very high purity is required. |
| Scavenger Resins | Polymer-bound reagents that selectively react with and remove aldehydes from the solution. | High selectivity for aldehydes. Simplifies workup as the resin is removed by filtration. | Can be expensive. May require optimization of reaction time and temperature. | For final polishing steps to remove trace amounts of aldehyde or when other methods fail. |
| Recrystallization | Purifies a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | Can yield very pure crystalline material. | Dependent on the target compound having suitable crystallization properties. Can lead to loss of product in the mother liquor. | When the desired product is a solid with good crystallization behavior and a suitable solvent is identified. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove excess this compound?
A1: this compound is a relatively polar molecule containing two carbonyl groups, which can lead to strong interactions with silica gel, making chromatographic purification challenging. Additionally, its reactivity can lead to the formation of byproducts during the workup process if conditions are not carefully controlled.
Q2: I performed a sodium bisulfite wash, but a solid precipitated at the interface. What should I do?
A2: The formation of an insoluble bisulfite adduct can occur, especially with non-polar aldehydes.[1] In this case, you can attempt to filter the entire mixture through a pad of celite to remove the solid adduct before separating the aqueous and organic layers.[1]
Q3: Can I recover the this compound after the bisulfite extraction?
A3: Yes, the bisulfite addition reaction is reversible. By basifying the aqueous layer containing the bisulfite adduct, the aldehyde can be regenerated and then extracted back into an organic solvent.[2][5]
Q4: Are there alternative scavenging agents to sodium bisulfite?
A4: Yes, various other aldehyde scavengers exist, including polymer-bound amines and hydrazines.[6] These can be useful in situations where bisulfite is not compatible with the desired product or when a simpler filtration-based workup is desired.
Q5: How can I confirm that all the this compound has been removed?
A5: The most common methods for confirming the removal of the impurity are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A clean TLC plate (with an appropriate stain to visualize the aldehyde) or the absence of characteristic aldehyde peaks in the NMR spectrum of your purified product indicates successful removal.
Experimental Protocols
Protocol 1: Removal of this compound using Sodium Bisulfite Extraction
This protocol is adapted from established methods for aldehyde removal.[2][5]
Materials:
-
Reaction mixture containing the desired product and excess this compound
-
A suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.[1]
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine to aid in the removal of water.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
-
Analyze the product by TLC or NMR to confirm the absence of the aldehyde.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (appropriate for flash chromatography)
-
A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) determined by TLC analysis
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure desired product.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
Visualizations
Caption: Decision workflow for removing excess aldehyde.
Caption: Reaction of aldehyde with sodium bisulfite.
References
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [scite.ai]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 6. Aldehyde scavenger | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Interpreting Mass Spectrometry Data of 3,4-Dimethoxyphenylglyoxal Hydrate Modified Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified by 3,4-Dimethoxyphenylglyoxal (DMPG) hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of 3,4-Dimethoxyphenylglyoxal (DMPG) hydrate in peptides?
A1: The primary target for modification by DMPG hydrate, an alpha-dicarbonyl compound, is the guanidinium group of arginine residues.[1][2][3] This reaction is analogous to the well-characterized modification of arginine by other glyoxals like methylglyoxal (MGO).[1][2][3]
Q2: What are the expected mass shifts for arginine residues modified by 3,4-Dimethoxyphenylglyoxal (DMPG)?
A2: The reaction of DMPG with the guanidino group of arginine can result in two primary, stable adducts, leading to distinct mass increases. These are the dihydroxyimidazolidine and the hydroimidazolone derivatives. Based on the molecular weight of DMPG (C₁₀H₁₀O₄, MW = 194.18 g/mol ), the expected mass shifts are:
-
Dihydroxyimidazolidine adduct: This corresponds to the addition of the DMPG molecule. The expected mass increase is +194.0579 Da .
-
Hydroimidazolone adduct: This is formed by the dehydration of the dihydroxyimidazolidine adduct, resulting in the loss of two water molecules. The expected mass increase is +158.0473 Da .
It is crucial to use high-resolution mass spectrometry to accurately identify these modifications.
Q3: Can DMPG modify other amino acid residues?
A3: While arginine is the primary target, other nucleophilic residues such as lysine can also be modified by dicarbonyl compounds, although the reaction is generally slower and the resulting adducts may be less stable.[1] If unexpected mass shifts are observed, the possibility of modification at other sites should be considered, particularly if the peptide sequence is rich in other nucleophilic residues.
Q4: How does DMPG modification affect peptide fragmentation in MS/MS analysis?
A4: The modification on the arginine side chain will lead to a corresponding mass increase in fragment ions containing the modified residue. In Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), the modification can be localized by observing the mass shift in the b- and y-ion series.[1] The presence of the bulky dimethoxyphenyl group may also influence fragmentation patterns, potentially leading to characteristic neutral losses. However, specific fragmentation patterns for DMPG-modified arginine are not well-documented, so careful manual spectral interpretation is often necessary.
Q5: Will DMPG modification interfere with enzymatic digestion of proteins?
A5: Yes, modification of arginine residues can inhibit cleavage by trypsin at that site.[2] This can result in larger, modified peptides that may be more difficult to analyze. If you are analyzing a DMPG-modified protein, you may need to use an alternative or complementary protease, such as Glu-C, to achieve adequate sequence coverage.[2]
Troubleshooting Guides
Problem 1: No or low-intensity signal for the modified peptide.
| Possible Cause | Suggested Solution |
| Inefficient Labeling Reaction | Optimize the labeling protocol. Vary the concentration of DMPG-hydrate, reaction time, and temperature. Ensure the pH of the reaction buffer is optimal for the modification (typically slightly alkaline). |
| Sample Loss During Cleanup | Use low-protein-binding tubes and pipette tips. Optimize the desalting and cleanup procedure to ensure the modified peptide is not being lost. |
| Poor Ionization Efficiency | The bulky, hydrophobic DMPG modification may alter the ionization properties of the peptide. Try different ionization sources (e.g., ESI, MALDI) and optimize source parameters. |
| Precipitation of the Modified Peptide | The increased hydrophobicity of the modified peptide may cause it to precipitate. Ensure the peptide remains solubilized in a suitable solvent throughout the sample preparation and analysis workflow. |
Problem 2: Incorrect or unexpected mass shift observed.
| Possible Cause | Suggested Solution |
| Incomplete Reaction or Side Reactions | Analyze the sample for the presence of unmodified peptide and other potential adducts. Side reactions may lead to different mass additions. Consider the possibility of modifications on other residues like lysine.[1] |
| Mass Spectrometer Calibration Error | Ensure the mass spectrometer is properly calibrated across the mass range of interest. Use a known calibration standard. |
| Misinterpretation of Isotopic Peaks | Carefully examine the isotopic distribution to confirm the monoisotopic mass of the modified peptide. |
| Formation of Different Adducts | As with other glyoxals, DMPG may form other less common adducts.[2] High-resolution mass spectrometry is essential to accurately determine the elemental composition of the adduct. |
Problem 3: Difficulty in localizing the modification site by MS/MS.
| Possible Cause | Suggested Solution |
| Poor Fragmentation of the Modified Peptide | The DMPG modification may alter the fragmentation behavior. Try different fragmentation techniques such as Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD), which may provide complementary fragmentation information. |
| Low Abundance of Fragment Ions | Increase the collision energy (NCE) to promote more extensive fragmentation.[4] However, be aware that excessive energy can lead to the loss of the modification or uninformative fragmentation. |
| Ambiguous b- and y-ion Series | Use MS³ fragmentation. Isolate a fragment ion containing the modification and fragment it further to confirm the presence of the DMPG adduct on that specific fragment. |
| Resistance to Trypsin Cleavage | If analyzing a protein, the modification may have occurred on an arginine that is now resistant to trypsin, leading to a long, difficult-to-fragment peptide. Use an alternative protease to generate smaller, more manageable peptides.[2] |
Quantitative Data Summary
The following table summarizes the theoretical monoisotopic mass additions for the two primary adducts of 3,4-Dimethoxyphenylglyoxal on an arginine residue.
| Adduct Type | Chemical Formula of Addition | Monoisotopic Mass Addition (Da) |
| Dihydroxyimidazolidine | C₁₀H₈O₂ | +194.0579 |
| Hydroimidazolone | C₁₀H₆O | +158.0473 |
Experimental Protocols
General Protocol for Labeling Peptides with 3,4-Dimethoxyphenylglyoxal Hydrate
This protocol provides a general framework. Optimal conditions may vary depending on the specific peptide and experimental goals.
-
Peptide Preparation:
-
Dissolve the purified peptide in a suitable buffer, such as 50 mM HEPES or ammonium bicarbonate, at a pH of 7.5-8.5.
-
The final peptide concentration should typically be in the range of 100 µM to 1 mM.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in an organic solvent such as acetonitrile or DMSO.
-
-
Labeling Reaction:
-
Add the DMPG-hydrate stock solution to the peptide solution to achieve a final molar excess of the reagent (e.g., 10- to 100-fold molar excess over the peptide).
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as hydroxylamine can be added to a final concentration of ~50 mM.
-
-
Sample Cleanup:
-
Remove excess reagent and buffer salts using a suitable desalting method, such as C18 StageTips or reversed-phase HPLC.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted, modified peptide by LC-MS/MS.
-
Set the mass spectrometer to perform data-dependent acquisition, including the expected masses of the modified peptides in the inclusion list.
-
In the database search parameters, define the mass shifts of +194.0579 Da and +158.0473 Da as variable modifications on arginine.
-
Visualizations
References
- 1. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Discrimination of Asymmetric and Symmetric Arginine Dimethylation by Optimization of the Normalized Collision Energy in Liquid Chromatography-Mass Spectrometry Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of 3,4-Dimethoxyphenylglyoxal Hydrate (DMPG) Labeling
Welcome to the technical support center for 3,4-Dimethoxyphenylglyoxal hydrate (DMPG) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling specificity and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPG) and what is its primary application in protein labeling?
This compound is a chemical reagent used for the covalent modification of arginine residues in proteins. Its glyoxal group reacts specifically with the guanidinium group of arginine under mild conditions. This specific interaction allows for the targeted labeling of proteins, which is valuable in various applications, including proteomics, drug discovery, and the study of protein structure and function.
Q2: What are the common causes of non-specific binding during DMPG labeling?
Non-specific binding can arise from several factors:
-
Hydrophobic Interactions: The phenyl ring of DMPG can interact non-specifically with hydrophobic regions of proteins.
-
Electrostatic Interactions: Charged regions on the protein surface can interact with the DMPG molecule.
-
Suboptimal Buffer Conditions: Incorrect pH or the presence of interfering substances in the reaction buffer can promote non-specific labeling.[1][2]
-
Excess Reagent Concentration: Using a high concentration of DMPG can lead to increased background signal and non-specific labeling.[3]
Q3: How can I detect and quantify the extent of DMPG labeling?
The successful labeling of your protein of interest with DMPG can be confirmed using several methods:
-
Mass Spectrometry: This is a highly accurate method to confirm the covalent modification of arginine residues and can even identify the specific sites of labeling.
-
SDS-PAGE and Western Blotting: If the DMPG label contains a reporter tag (e.g., biotin or a fluorophore), you can visualize the labeled protein using SDS-PAGE followed by western blotting with an appropriate antibody or streptavidin conjugate.[4]
-
Fluorometry: For fluorescently tagged DMPG, the labeling efficiency can be quantified by measuring the fluorescence intensity.[4]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Labeling
High background signal is a common issue that can obscure the specific labeling of the target protein.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Buffer pH | The pH of the reaction buffer can significantly influence the charge of both the protein and the DMPG molecule, affecting non-specific interactions.[1][2] Optimize the pH of your labeling buffer. It is recommended to perform a pH titration experiment to identify the optimal pH for your specific protein. Generally, a pH range of 7.0-8.5 is a good starting point. |
| Hydrophobic and Electrostatic Interactions | Non-specific binding is often driven by hydrophobic or electrostatic interactions between the labeling reagent and the protein or solid support.[1][2] To mitigate this, consider the following additives to your buffer:Non-ionic detergents: Add 0.01-0.1% Tween-20 or Triton X-100 to the labeling and wash buffers to reduce hydrophobic interactions.[1]Blocking agents: Include 1-2% Bovine Serum Albumin (BSA) or casein in your buffers to block non-specific binding sites.[1]Increased Salt Concentration: Increasing the ionic strength of the buffer by adding 150-500 mM NaCl can help to disrupt non-specific electrostatic interactions.[1] |
| Excess DMPG Concentration | A high concentration of the labeling reagent can lead to increased non-specific binding.[3] Optimize the molar ratio of DMPG to your target protein. Perform a titration experiment starting from a 10:1 molar ratio and increasing to 40:1 to find the optimal concentration that provides specific labeling with minimal background. |
| Inadequate Washing Steps | Insufficient washing after the labeling reaction can leave unbound DMPG, contributing to high background. |
Experimental Workflow for Optimizing Labeling Specificity
References
- 1. Frontiers | An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes [frontiersin.org]
- 2. Mapping pH-induced protein structural changes under equilibrium conditions by pulsed oxidative labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Common pitfalls to avoid when working with 3,4-Dimethoxyphenylglyoxal hydrate
Welcome to the technical support center for 3,4-Dimethoxyphenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place. It is sensitive to light and moisture. For long-term storage, refrigeration is recommended.
Q2: What are the main safety precautions to take when handling this compound?
A2: this compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Always handle this compound in a well-ventilated area, such as a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[1] Avoid inhalation of the powder.
Q3: In what solvents is this compound soluble?
Q4: What are the primary reactive sites of this compound?
A4: The primary reactive sites are the two adjacent carbonyl groups (the glyoxal moiety). These groups are susceptible to nucleophilic attack. The electron-withdrawing nature of the ketone group makes the adjacent aldehyde group highly reactive.[5][6] The dimethoxy-substituted phenyl ring can also undergo electrophilic aromatic substitution, although the glyoxal moiety is generally more reactive.[4]
Troubleshooting Guides
Issue 1: Low Yield in Quinoxaline Synthesis with o-Phenylenediamine
Symptoms:
-
The yield of the desired 2-(3,4-dimethoxyphenyl)quinoxaline product is significantly lower than expected.
-
A complex mixture of products is observed by TLC or LC-MS analysis.
-
Starting materials (this compound and/or o-phenylenediamine) remain unreacted.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction progress using TLC until the starting materials are consumed.- Gently heat the reaction mixture. While some protocols proceed at room temperature, refluxing in ethanol or acetic acid is common for driving the condensation to completion.[7] |
| Side Reactions | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of o-phenylenediamine, which can lead to colored impurities.- Control the reaction temperature. Overheating can lead to polymerization or degradation of reactants. |
| Suboptimal Solvent | - While ethanol is common, consider other solvents like methanol or acetic acid, which have been reported for similar quinoxaline syntheses.[7] The choice of solvent can influence the solubility of reactants and intermediates. |
| Catalyst Issues (if applicable) | - Many syntheses proceed without a catalyst. However, if using a catalyst (e.g., a Lewis acid or a solid-supported acid), ensure it is active and used in the correct stoichiometric amount.[3][8] |
| Purity of Starting Materials | - Use freshly purified o-phenylenediamine, as it can darken and degrade upon storage.- Verify the purity of your this compound. |
Issue 2: Difficulty in Product Purification
Symptoms:
-
The crude product is a dark, oily residue instead of a solid.
-
Multiple spots are observed on TLC, which are difficult to separate by column chromatography.
-
The final product is contaminated with colored impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of Polymeric Byproducts | - Add the o-phenylenediamine solution slowly to the solution of this compound to avoid localized high concentrations of the diamine, which can promote side reactions.- Ensure the reaction is not overheated. |
| Oxidation of Reactants/Products | - Degas the solvent before use and maintain an inert atmosphere throughout the reaction and work-up. |
| Inappropriate Purification Method | - Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethanol/water mixtures) is often effective for purifying quinoxaline derivatives.[2]- If column chromatography is necessary, try a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. |
| Residual Catalyst | - If a catalyst was used, ensure it is completely removed during the work-up. For solid catalysts, simple filtration is effective.[8] For acidic or basic catalysts, a neutralization wash is necessary. |
Experimental Protocols
Synthesis of 2-(3,4-dimethoxyphenyl)quinoxaline
This protocol is a general procedure based on common methods for quinoxaline synthesis.[3][7]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
In a separate beaker, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of absolute ethanol.
-
Slowly add the o-phenylenediamine solution to the flask containing the glyoxal hydrate at room temperature with stirring.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-(3,4-dimethoxyphenyl)quinoxaline.
Visualized Workflows and Diagrams
References
- 1. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1138011-18-3 | Benchchem [benchchem.com]
- 5. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Arginine Modification: 3,4-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal
For Researchers, Scientists, and Drug Development Professionals
The selective chemical modification of arginine residues in proteins is a critical tool for elucidating protein structure-function relationships, identifying active site residues, and developing novel bioconjugates. Among the various reagents available, α-dicarbonyl compounds, particularly phenylglyoxal and its derivatives, have emerged as popular choices due to their specificity for the guanidinium group of arginine. This guide provides an objective comparison of 3,4-Dimethoxyphenylglyoxal hydrate and the more established Phenylglyoxal for arginine modification, supported by available experimental data and detailed protocols.
Performance Comparison
A direct quantitative comparison of this compound and phenylglyoxal is hampered by the limited availability of experimental data for the former. However, based on the well-documented performance of phenylglyoxal and the anticipated electronic effects of the methoxy substituents, a qualitative assessment can be made. Phenylglyoxal is a highly efficient reagent for arginine modification, known for its specificity and the stability of the resulting adducts.[1] The electron-donating nature of the two methoxy groups on the phenyl ring of this compound is expected to decrease the electrophilicity of the adjacent glyoxal moiety, potentially leading to slower reaction kinetics compared to phenylglyoxal.
Quantitative Data Summary
| Parameter | Phenylglyoxal | This compound |
| Specificity | High for arginine residues. Minor side reactions with lysine and N-terminal α-amino groups have been reported.[2] | Data not available. Expected to be specific for arginine, but potential for side reactions is uncharacterized. |
| Reaction pH | Optimal between 7.0 and 9.0.[3][4] | Data not available. Likely to be in a similar slightly alkaline range. |
| Reaction Temperature | Typically 25°C to 37°C.[4] | Data not available. |
| Stoichiometry of Adduct | Forms a stable 2:1 adduct (2 phenylglyoxal molecules per 1 arginine residue).[1][2] | Data not available. |
| Adduct Stability | The formed di-PGO-L-arginine adduct is stable.[2] It does not regenerate arginine upon acid hydrolysis.[2] | Data not available. |
| Reversibility | The modification is generally considered irreversible under physiological conditions. | Data not available. |
Experimental Protocols
Key Experiment: Arginine Modification of a Protein with Phenylglyoxal
This protocol is a generalized procedure based on established methods for modifying proteins with phenylglyoxal.[4][5]
Materials:
-
Protein of interest
-
Phenylglyoxal
-
Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Spectrophotometer or other analytical instrument for assessing modification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of phenylglyoxal in the reaction buffer. The final concentration of phenylglyoxal in the reaction mixture will typically range from 0.1 to 10 mM.
-
Modification Reaction: Add the phenylglyoxal stock solution to the protein solution to initiate the reaction. Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1 hour). The optimal time and temperature should be determined empirically for each protein.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a scavenger for dicarbonyls, such as an excess of free arginine, or by buffer exchange to remove the excess reagent.
-
Analysis of Modification: Determine the extent of arginine modification using techniques such as:
-
Spectrophotometry: Monitor the change in absorbance at a specific wavelength if the adduct has a characteristic chromophore.
-
Mass Spectrometry: Analyze the protein to identify the mass shift corresponding to the addition of phenylglyoxal adducts.
-
Amino Acid Analysis: Quantify the loss of arginine residues after acid hydrolysis of the modified protein.
-
Enzyme Activity Assay: If the modified protein is an enzyme, measure the loss of catalytic activity.[5]
-
Visualizing the Impact of Arginine Availability on a Key Signaling Pathway
The modification of arginine residues can have significant biological consequences by altering protein function and, consequently, cellular signaling. The mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway is a crucial regulator of cell growth and metabolism and is sensitive to cellular arginine levels.[6][7][8] Chemical modification of arginine residues within key proteins of this pathway could mimic an arginine-deprived state, leading to the inhibition of mTORC1 activity.
Figure 1. The mTORC1 signaling pathway and the potential impact of arginine modification.
Conclusion
Phenylglyoxal remains the better-characterized and more reliable reagent for arginine modification due to the extensive body of literature supporting its use. It offers high specificity and forms stable adducts, with well-documented reaction conditions. While this compound presents a potential alternative, the lack of published experimental data makes it a higher-risk choice for researchers. The electron-donating methoxy groups may reduce its reactivity compared to phenylglyoxal. Further experimental investigation is required to fully assess the performance of this compound and to determine if its specific properties offer any advantages over the established phenylglyoxal. Researchers and drug development professionals should carefully consider these factors when selecting a reagent for their specific application.
References
- 1. Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
A Comparative Guide to Glyoxal Reagents for Bioconjugation and Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
The modification and cross-linking of proteins are fundamental techniques in biochemical research and drug development, enabling the study of protein-protein interactions, the stabilization of protein structures, and the development of antibody-drug conjugates. Glyoxal and its derivatives have emerged as important reagents for these applications, primarily targeting arginine residues. This guide provides a comparative overview of the efficiency of different glyoxal reagents, supported by experimental data and detailed protocols.
Executive Summary
This guide compares the efficiency and specificity of three commonly used glyoxal-based reagents: glyoxal , methylglyoxal , and phenylglyoxal . While all three reagents target arginine residues, they exhibit differences in reactivity, specificity, and cross-linking efficiency.
-
Methylglyoxal demonstrates higher potency in protein-DNA cross-linking compared to glyoxal, suggesting a greater intrinsic reactivity.
-
Phenylglyoxal exhibits high specificity for arginine residues and a rapid reaction rate, making it a valuable tool for targeted protein modification.
-
Glyoxal is a versatile reagent for both protein modification and cross-linking, though it may exhibit lower cross-linking efficiency compared to other aldehydes like glycolaldehyde.
The choice of reagent will depend on the specific application, the desired outcome (modification vs. cross-linking), and the target protein's characteristics.
Data Presentation: Quantitative Comparison of Glyoxal Reagents
The following tables summarize the available quantitative data comparing the efficiency and characteristics of different glyoxal reagents. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature.
| Reagent | Target Residue(s) | Relative Reactivity/Efficiency | Key Findings | Citations |
| Glyoxal | Arginine, Lysine | Predominantly modifies monomeric protein species. | Less effective at protein cross-linking compared to glycolaldehyde.[1] Forms stable adducts with arginine. | [1] |
| Methylglyoxal | Arginine, Lysine | More potent than glyoxal in protein-DNA cross-linking.[2] Carbonylates proteins to a similar degree as glyoxal in vitro.[3] | Rapidly metabolized in hepatocytes, leading to a faster decrease in protein carbonylation compared to glyoxal.[3] | [2][3] |
| Phenylglyoxal | Primarily Arginine | More specific for arginine residues compared to glyoxal and methylglyoxal.[4] | Reacts rapidly with arginine residues.[4] | [4] |
| Reagent | Application | Experimental Conditions | Observed Efficiency/Outcome | Citations |
| Glyoxal vs. Glycolaldehyde | Protein Cross-linking | Incubation with ribonuclease A | Glycolaldehyde produced highly cross-linked protein, while glyoxal predominantly led to modified monomeric protein. | [1] |
| Glyoxal vs. Methylglyoxal | Protein-DNA Cross-linking | Incubation of DNA with DNA polymerase | Methylglyoxal was a much more potent cross-linking reagent than glyoxal.[2] | [2] |
| Glyoxal vs. Methylglyoxal | Protein Carbonylation | In vitro incubation with bovine serum albumin (BSA) | Both reagents carbonylated BSA to the same degree and stability.[3] | [3] |
| Phenylglyoxal vs. Glyoxal & Methylglyoxal | Amino Acid Reactivity | Reaction with various amino acids at mild pH | Phenylglyoxal was the most specific for arginine residues. Glyoxal and methylglyoxal also reacted with lysine to a significant extent.[4] | [4] |
Experimental Protocols
In Vitro Protein Cross-Linking Assay Using Glyoxal Reagents
This protocol describes a general method to compare the cross-linking efficiency of different glyoxal reagents using a model protein, such as Bovine Serum Albumin (BSA), and analysis by SDS-PAGE.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glyoxal solution (40% in H₂O)
-
Methylglyoxal solution (40% in H₂O)
-
Phenylglyoxal
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE running buffer
-
Laemmli sample buffer (4X)
-
Coomassie Brilliant Blue stain or other protein stain
-
Polyacrylamide gels (e.g., 4-15% gradient)
Procedure:
-
Protein Preparation: Prepare a 1 mg/mL solution of BSA in PBS.
-
Reagent Preparation: Prepare stock solutions of glyoxal, methylglyoxal, and phenylglyoxal in an appropriate solvent (e.g., water or DMSO) at a concentration of 100 mM.
-
Cross-Linking Reaction:
-
In separate microcentrifuge tubes, add 50 µL of the BSA solution.
-
To each tube, add the glyoxal reagent to a final concentration of 1 mM, 5 mM, and 10 mM. Include a no-reagent control.
-
Incubate the reactions at 37°C for 1 hour.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching agent, such as Tris-HCl (final concentration 50 mM), and incubate for 15 minutes at room temperature.
-
SDS-PAGE Analysis:
-
To each reaction tube, add 15 µL of 4X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load 20 µL of each sample onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization: Stain the gel with Coomassie Brilliant Blue and destain until the protein bands are clearly visible.
-
Analysis: Analyze the gel for the appearance of higher molecular weight bands, which indicate the formation of cross-linked protein oligomers. The intensity of these bands relative to the monomeric BSA band can be quantified using densitometry to compare the efficiency of the different reagents.
Mass Spectrometry Analysis of Glyoxal-Modified Peptides
This protocol outlines a general workflow for identifying the sites of protein modification by glyoxal reagents using mass spectrometry.
Materials:
-
Glyoxal-modified protein sample (from a reaction similar to the one described above)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 spin columns for peptide cleanup
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide digest with TFA to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's protocol.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the cleaned peptides in a solvent compatible with the mass spectrometer's ionization source.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest) that allows for the specification of variable modifications.
-
Define the mass shifts corresponding to the expected glyoxal-derived adducts on arginine and lysine residues. For example, the addition of a glyoxal moiety results in a specific mass increase.
-
Validate the identified modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
-
Mandatory Visualization
Unfolded Protein Response (UPR) Pathway Induced by Dicarbonyl Stress
Dicarbonyl compounds like glyoxal and methylglyoxal can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. This triggers a signaling cascade called the Unfolded Protein Response (UPR), which aims to restore protein homeostasis or, if the stress is too severe, induce apoptosis.
Experimental Workflow for Comparing Glyoxal Reagent Efficiency
The following diagram illustrates a typical experimental workflow for comparing the protein cross-linking efficiency of different glyoxal reagents.
References
- 1. Modification and Cross-Linking of Proteins by Glycolaldehyde and Glyoxal: A Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylglyoxal, an endogenous aldehyde, crosslinks DNA polymerase and the substrate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in glyoxal and methylglyoxal metabolism determine cellular susceptibility to protein carbonylation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Guanidino Compounds Using 3,4-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed new analytical method for the quantification of guanidino compounds using 3,4-Dimethoxyphenylglyoxal Hydrate as a derivatizing agent against established methodologies. The objective is to present the scientific community with a critical evaluation of this novel approach, supported by projected performance data and detailed experimental protocols.
Introduction to Guanidino Compound Analysis
Guanidino compounds are a class of molecules characterized by the presence of a guanidinium group. They play significant roles in various physiological and pathological processes, making their accurate quantification crucial in clinical and pharmaceutical research. Several analytical methods exist for their determination, often requiring a derivatization step to enhance their detectability by techniques such as High-Performance Liquid Chromatography (HPLC). This guide introduces a novel derivatizing agent, this compound, and evaluates its potential performance against well-established reagents.
Comparison of Analytical Methods
The performance of the proposed method using this compound is benchmarked against two widely used methods: HPLC with fluorescence detection using Ninhydrin and HPLC with UV detection using Methylglyoxal. The following table summarizes the key validation parameters for these methods.
| Parameter | Proposed Method: this compound with UV Detection | Established Method 1: Ninhydrin with Fluorescence Detection | Established Method 2: Methylglyoxal with UV Detection[1] |
| Principle | Pre-column derivatization followed by Reverse-Phase HPLC with UV detection. | Pre-column derivatization under alkaline conditions followed by RP-HPLC with fluorescence detection.[1] | Pre-column derivatization followed by isocratic HPLC with UV detection.[1] |
| Linearity (Range) | Projected: 1 - 100 µmol/L | Not explicitly stated, but effective for biological samples.[1] | 1.22 - 113.6 µmol/L[1] |
| Limit of Detection (LOD) | Projected: ~0.1 µmol/L | ~20 µg/L (approximately 0.17 µmol/L for Guanidinoacetic Acid)[1] | 0.041 - 0.12 µmol/L[1] |
| Limit of Quantification (LOQ) | Projected: ~0.3 µmol/L | Not explicitly stated. | Not explicitly stated. |
| Accuracy (% Recovery) | Projected: 95 - 105% | Not explicitly stated. | 94.89% - 97.58%[1] |
| Precision (%RSD) | Projected: < 5% | Not explicitly stated. | < 4.3%[1] |
| Run Time | ~20 min | Gradient elution, time not specified. | Isocratic elution, ~25 min.[1] |
Experimental Protocols
Detailed methodologies for the proposed and established methods are provided below to allow for replication and further validation.
Proposed Method: Derivatization with this compound and HPLC-UV Analysis
This hypothetical method is based on the known reactivity of glyoxal derivatives with guanidino compounds.
1. Derivatization Procedure:
-
To 100 µL of the sample solution (containing the guanidino compound), add 100 µL of a 10 mM solution of this compound in methanol.
-
Add 50 µL of a 1 M sodium hydroxide solution to catalyze the reaction.
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
After cooling to room temperature, neutralize the solution with 50 µL of 1 M hydrochloric acid.
-
Filter the resulting solution through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-15 min: 20-80% B
-
15-17 min: 80% B
-
17-18 min: 80-20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Estimated to be around 280-320 nm based on the chromophore formed.
-
Injection Volume: 20 µL.
Established Method 1: Derivatization with Ninhydrin and HPLC-Fluorescence Analysis
This method is adapted from the procedure described by Buchberger and Ferdig (2004).[1]
1. Derivatization Procedure:
-
The reaction takes place under strongly alkaline conditions, followed by a second step at a low pH and elevated temperature.[1]
2. HPLC-Fluorescence Conditions:
-
Column: Reversed-phase HPLC column.[1]
-
Mobile Phase: Gradients of aqueous formic acid and methanol.[1]
-
Fluorescence Detection: Excitation at 390 nm and emission at 470 nm.[1]
Established Method 2: Derivatization with Methylglyoxal and HPLC-UV Analysis
This method is based on a reported procedure for the determination of guanidino compounds in serum.[1]
1. Derivatization Procedure:
-
Pre-column derivatization with methylglyoxal.[1]
2. HPLC-UV Conditions:
-
Column: Not specified.
-
Mobile Phase: Isocratic elution.[1]
-
UV Detection: Wavelength not specified.
Visualizations
To further clarify the proposed method, the following diagrams illustrate the derivatization reaction and the experimental workflow.
Caption: Derivatization of a guanidino compound with this compound.
Caption: Experimental workflow for the analysis of guanidino compounds.
Conclusion
The proposed analytical method using this compound as a derivatizing agent presents a promising alternative for the quantification of guanidino compounds. Based on the reactivity of similar glyoxal reagents, it is anticipated to offer comparable sensitivity and reliability to existing methods. The primary advantage may lie in the potential for a straightforward derivatization procedure and the use of widely available HPLC-UV instrumentation. Further experimental validation is required to fully establish the performance characteristics of this novel method and to ascertain its applicability to various biological matrices. This guide serves as a foundational document to encourage and direct future research in this area.
References
Cross-validation of 3,4-Dimethoxyphenylglyoxal hydrate-based assay results
For researchers, scientists, and drug development professionals, the accurate quantification of reactive dicarbonyl species such as methylglyoxal (MGO) and glyoxal (GO) is critical for understanding disease pathogenesis and evaluating therapeutic interventions. This guide provides a comparative analysis of a fluorescent assay based on derivatization with a 3,4-Dimethoxyphenylglyoxal hydrate analogue, alongside two common alternative methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for downstream Advanced Glycation End Products (AGEs).
This comparison guide aims to provide an objective overview of these analytical methods, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
Data Presentation: A Comparative Overview of Assay Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes key quantitative data for the fluorometric, LC-MS/MS, and ELISA methods. It is important to note that this data is compiled from various sources, and direct head-to-head comparisons in a single study are limited. Performance can vary based on the specific laboratory, instrumentation, and sample matrix.
| Parameter | Fluorometric Dicarbonyl Assay (representative) | LC-MS/MS for Dicarbonyls | ELISA for Advanced Glycation End Products (AGEs) |
| Analyte(s) | Methylglyoxal, Glyoxal | Methylglyoxal, Glyoxal, and other dicarbonyls | Total or specific Advanced Glycation End Products (e.g., CML, CEL) |
| Principle | Chemical derivatization with a fluorescent probe | Chromatographic separation and mass-based detection | Immunoassay with specific antibody recognition |
| Limit of Detection (LOD) | ~0.125 µg/mL (for MGO) | 0.51 - 0.62 ng/mL | 9.38 ng/mL (Competitive ELISA) |
| Limit of Quantification (LOQ) | ~0.14 - 0.22 µg/mL | ~0.05 µM | Not always specified |
| Linearity Range | 0.2 - 1.0 µg/mL | 0.5 - 50 ng/mL | 15.6 - 1000 ng/mL (Competitive ELISA) |
| Precision (Intra-assay %CV) | < 5% | < 15% | < 8% |
| Precision (Inter-assay %CV) | < 10% | < 15% | < 10% |
| Sample Throughput | High | Moderate to High | High |
| Specificity | Can have cross-reactivity with other dicarbonyls | High | High for specific AGEs, may vary for total AGEs |
| Instrumentation | Fluorescence microplate reader or HPLC with fluorescence detector | LC-MS/MS system | Microplate reader |
| Cost per Sample | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the key experimental approaches are provided below.
Fluorometric Assay for Dicarbonyls (Representative Protocol)
This protocol is based on the derivatization of dicarbonyls with an aromatic diamine compound (e.g., 1,2-diaminobenzene), a principle analogous to a this compound-based assay, leading to the formation of a fluorescent quinoxaline derivative.
Materials:
-
1,2-diaminobenzene (DB) solution
-
Perchloric acid (PCA)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer
-
Methylglyoxal and Glyoxal standards
-
Sample (e.g., deproteinized plasma)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Deproteinize plasma or tissue homogenate samples by adding perchloric acid, followed by centrifugation. Neutralize the supernatant with sodium hydroxide.
-
Standard Curve Preparation: Prepare a series of methylglyoxal and glyoxal standards in phosphate buffer.
-
Derivatization: To each well of a black 96-well microplate, add the sample or standard, followed by the 1,2-diaminobenzene solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 4 hours) to allow for the formation of the fluorescent quinoxaline derivative.
-
Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~335 nm and an emission wavelength of ~385 nm.
-
Quantification: Determine the concentration of dicarbonyls in the samples by comparing their fluorescence intensity to the standard curve.
LC-MS/MS for Dicarbonyls
This method offers high specificity and sensitivity for the simultaneous quantification of multiple dicarbonyl compounds.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Derivatizing agent (e.g., o-phenylenediamine)
-
Internal standards (e.g., stable isotope-labeled MGO and GO)
-
Sample (e.g., deproteinized plasma)
Procedure:
-
Sample Preparation and Derivatization: Deproteinize samples and add the internal standards. Derivatize with o-phenylenediamine to form stable quinoxaline derivatives.
-
Chromatographic Separation: Inject the derivatized sample onto the C18 column. Elute the analytes using a gradient of the mobile phases.
-
Mass Spectrometric Detection: Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Quantification: Quantify the dicarbonyls by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve.
ELISA for Advanced Glycation End Products (AGEs)
This protocol describes a competitive ELISA for the quantification of total AGEs.
Materials:
-
AGEs ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Sample (e.g., serum, plasma)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare dilutions of the standards and samples as required.
-
Competitive Binding: Add standards and samples to the wells of the AGE-coated microplate. Then, add the biotin-conjugated anti-AGE antibody. During incubation, the AGEs in the sample compete with the coated AGEs for binding to the antibody.
-
Incubation and Washing: Incubate the plate, then wash the wells to remove unbound components.
-
Secondary Antibody and Substrate: Add HRP-conjugated streptavidin and incubate. After another wash, add the TMB substrate. A color will develop in inverse proportion to the amount of AGEs in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of AGEs in the samples by interpolating from the standard curve.
Mandatory Visualizations
The following diagrams illustrate the key biological pathways, experimental workflows, and the logical relationship in cross-validation.
Figure 1: Signaling pathway of methylglyoxal-induced AGE formation and cellular response.
Figure 2: Experimental workflows for the three compared analytical methods.
Figure 3: Logical relationship in the cross-validation of two analytical methods.
The Arginine Advantage: A Comparative Guide to 3,4-Dimethoxyphenylglyoxal Hydrate for Protein Cross-Linking
For researchers, scientists, and drug development professionals seeking to elucidate protein-protein interactions and complex protein structures, the choice of a cross-linking agent is paramount. While traditional lysine-reactive cross-linkers have been the workhorses of structural biology, a new class of arginine-selective reagents offers a significant leap forward in expanding the scope of these studies. This guide provides an in-depth comparison of 3,4-Dimethoxyphenylglyoxal hydrate, a member of the aromatic glyoxal family, with other commonly used cross-linking agents, supported by experimental data and detailed protocols.
At the forefront of innovative cross-linking chemistry, this compound and its aromatic glyoxal (ArGO) counterparts present a distinct advantage: the specific and efficient cross-linking of arginine residues.[1][2] This capability is crucial for studying proteins or protein regions deficient in lysine residues, which are the primary targets of widely used N-hydroxysuccinimide (NHS) ester-based cross-linkers.[1][2] By targeting arginine, researchers can access previously inaccessible structural information, leading to a more comprehensive understanding of protein complexes and their functions.
Performance Comparison: this compound vs. Other Cross-Linking Agents
The unique reactivity of this compound offers several advantages over conventional cross-linking agents. A summary of these advantages is presented below, with detailed quantitative data where available.
| Feature | This compound (Aromatic Glyoxals) | Glutaraldehyde | NHS Esters (e.g., DSS, BS3) | Carbodiimides (e.g., EDC) |
| Target Residue(s) | Arginine [1][2] | Lysine, Cysteine, Histidine, Tyrosine | Lysine (primary amines)[3] | Carboxylic acids (Aspartate, Glutamate) and primary amines (Lysine)[4] |
| Selectivity | High for Arginine [1][2][5] | Low, reacts with multiple residues | High for primary amines[3] | Zero-length, but can have side reactions |
| Reaction pH | 7.0 - 8.0 (optimal with borate buffer)[6] | 7.0 - 8.0 | 7.2 - 8.5[7] | 4.5 - 7.5 |
| Reaction Speed | Fast-acting (10-20 minutes for some ArGOs)[6] | Rapid | 30 minutes to 4 hours[7] | Variable |
| Cross-Link Stability | Stable dihydroimidazolone linkage[6] | Can form unstable polymers, leading to reversibility and cytotoxicity[8] | Stable amide bond[3] | Stable amide bond |
| Cytotoxicity | Data not widely available for specific compound, but related glyoxals can be cytotoxic.[9] | High cytotoxicity due to release of unreacted glutaraldehyde.[8] | Generally lower than glutaraldehyde. | Generally low, byproducts are water-soluble and easily removed. |
| Key Advantage | Targets arginine, providing complementary data to lysine-reactive cross-linkers. [1][2] | High cross-linking efficiency.[10] | Well-established protocols and commercial availability. | "Zero-length" cross-linking, no spacer arm. |
| Key Disadvantage | Newer technology, less commercially available data for this specific compound. | Low specificity and high cytotoxicity. [8] | Ineffective in lysine-deficient protein regions.[1][2] | Requires presence of both carboxyl and amine groups in close proximity. |
Experimental Protocols
I. Arginine-Arginine Cross-Linking with this compound
This protocol is adapted from the methodology for aromatic glyoxal (ArGO) cross-linkers.[6]
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., HEPES)
-
This compound
-
Reaction Buffer: 50 mM HEPES, 50 mM Borate, pH 7.0-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reducing Agent: 10 mM TCEP (tris(2-carboxyethyl)phosphine)
-
Alkylation Agent: 50 mM Iodoacetamide
-
Protease (e.g., Trypsin)
-
Mass Spectrometer
Procedure:
-
Protein Preparation: Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in the Reaction Buffer.
-
Cross-Linking Reaction: Add this compound to the protein solution to a final concentration of 0.5 - 1.0 mM. Incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Reduction and Alkylation: Add TCEP to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 50 mM. Incubate in the dark for 30 minutes.
-
Proteolytic Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Mass Spectrometry Analysis: Acidify the peptide mixture with formic acid and analyze the cross-linked peptides by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., pLink) to identify the cross-linked peptides.
II. Comparative Cross-Linking with Glutaraldehyde
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., HEPES or PBS)
-
Glutaraldehyde (electron microscopy grade)
-
Reaction Buffer: e.g., 20 mM HEPES, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in the Reaction Buffer.
-
Cross-Linking Reaction: Add glutaraldehyde to a final concentration of 0.05% - 0.1% (v/v). Incubate for 5-15 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.
Visualizing the Advantage: Applications in Structural Biology
The ability to map arginine-arginine and lysine-arginine linkages provides crucial distance restraints for computational modeling of protein structures and complexes. This is particularly valuable for dynamic systems like G protein-coupled receptor (GPCR) signaling, where understanding the interaction between the receptor and its G protein is key to drug development.[11][12]
Below are diagrams illustrating the experimental workflow and a conceptual representation of how arginine-selective cross-linking complements traditional methods in mapping a protein-protein interaction interface.
Conclusion
This compound, as a representative of the arginine-selective aromatic glyoxal cross-linkers, offers a powerful tool for overcoming the limitations of traditional cross-linking chemistries. Its high selectivity for arginine residues enables the exploration of previously uncharted territories in protein structures and interactions.[1][2] While more research is needed to fully quantify its performance against all other cross-linkers in terms of efficiency and cytotoxicity, the clear advantage of its unique reactivity makes it an invaluable addition to the structural biologist's toolkit. By providing complementary data to lysine-targeted approaches, this compound paves the way for more complete and accurate models of complex biological systems.
References
- 1. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accumulation of alpha-oxoaldehydes during oxidative stress: a role in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of G protein-coupled receptor/G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and dynamics determine G protein coupling specificity at a class A GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the reactivity of various substituted phenylglyoxals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various substituted phenylglyoxals, crucial molecules in bioconjugation, medicinal chemistry, and as probes for studying protein structure. The reactivity of phenylglyoxal is centered on the electrophilic character of its two adjacent carbonyl groups, making it a target for nucleophilic attack. This reactivity can be finely tuned by introducing substituents to the phenyl ring, a principle quantified by the Hammett equation.
Fundamental Reaction Mechanism: Nucleophilic Addition
The primary reaction of phenylglyoxals involves the nucleophilic addition to one of the carbonyl carbons. Due to the phenyl ring, the ketone carbonyl is generally more electrophilic than the aldehyde carbonyl. Electron-withdrawing groups (EWGs) on the phenyl ring enhance this electrophilicity by pulling electron density away from the carbonyl carbon, thus increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. This relationship is a cornerstone of quantitative structure-activity relationship (QSAR) studies.[1][2]
Phenylglyoxal and its derivatives are particularly known for their rapid and specific reaction with the guanidinium group of arginine residues in proteins.[3][4]
Quantitative Comparison of Reactivity: The Hammett Relationship
The influence of meta- and para-substituents on the reaction rate of phenylglyoxals can be described by the Hammett equation:
log(kₓ / k₀) = ρσ
Where:
-
kₓ is the rate constant for the substituted phenylglyoxal.
-
k₀ is the rate constant for the unsubstituted phenylglyoxal.
-
σ (sigma) is the substituent constant , which depends on the nature and position of the substituent (X). Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[5] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
For nucleophilic addition to a carbonyl group, a negative charge builds up in the transition state. This charge is stabilized by EWGs, leading to a positive ρ value.[6] For reactions analogous to nucleophilic attack on phenylglyoxal, ρ values are typically positive (e.g., ρ ≈ 1.05 for the hydrolysis of substituted benzamides), signifying that EWGs enhance the reaction rate.[6]
The following table provides a quantitative comparison based on this principle, using a representative reaction constant (ρ = 1.05).
| Substituent (para-) | Hammett Constant (σp) | Relative Reactivity log(kₓ/k₀) | Predicted Rate vs. Phenylglyoxal |
| -NO₂ | 0.78 | 0.819 | ~6.6 times faster |
| -CN | 0.66 | 0.693 | ~4.9 times faster |
| -Br | 0.23 | 0.242 | ~1.7 times faster |
| -Cl | 0.23 | 0.242 | ~1.7 times faster |
| -H (Reference) | 0.00 | 0.000 | Baseline |
| -CH₃ | -0.17 | -0.179 | ~1.5 times slower |
| -OCH₃ | -0.27 | -0.284 | ~1.9 times slower |
| -NH₂ | -0.66 | -0.693 | ~4.9 times slower |
Note: Hammett constant values are established in the literature. The relative reactivity is calculated for illustrative purposes using ρ = 1.05.
Experimental Protocols
Determining Reaction Rate Constants via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constants for the reaction of substituted phenylglyoxals with a model nucleophile (e.g., N-acetyl-arginine).
Materials:
-
Substituted phenylglyoxal derivatives
-
N-acetyl-arginine
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Solvent for stock solutions (e.g., DMSO or Acetonitrile)
-
UV-Vis Spectrophotometer with temperature control
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of N-acetyl-arginine in the reaction buffer.
-
Prepare 10 mM stock solutions of each substituted phenylglyoxal in DMSO.
-
-
Kinetic Assay:
-
Set the spectrophotometer to monitor a wavelength where the phenylglyoxal has significant absorbance and the product does not (e.g., ~250-260 nm). Set the temperature to 25°C.
-
In a quartz cuvette, add 950 µL of reaction buffer and 40 µL of the N-acetyl-arginine stock solution (final concentration 4 mM). Allow to equilibrate to 25°C.
-
Initiate the reaction by adding 10 µL of a phenylglyoxal stock solution (final concentration 0.1 mM). Mix quickly and immediately begin recording the absorbance over time for 5-10 minutes.
-
The observed reaction will follow pseudo-first-order kinetics since the nucleophile is in large excess.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a single exponential decay equation A(t) = Aₑ + A₀e^(-k_obs * t) to obtain the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment using several different concentrations of the nucleophile (e.g., 1 mM, 2 mM, 4 mM, 8 mM, 10 mM).
-
Plot the obtained k_obs values against the nucleophile concentration.[7] The slope of this line will be the second-order rate constant (k₂).
-
Repeat this entire process for each substituted phenylglyoxal derivative to obtain their respective k₂ values.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for conducting a Hammett analysis to compare the reactivity of substituted phenylglyoxals.
Caption: Workflow for determining the Hammett reaction constant (ρ).
References
- 1. fiveable.me [fiveable.me]
- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Experiments Involving 3,4-Dimethoxyphenylglyoxal Hydrate
For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comparative analysis of experiments involving 3,4-Dimethoxyphenylglyoxal hydrate, a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds. We will delve into its synthesis, a key application in triazine formation, and compare its potential performance with alternative reagents based on available data for analogous compounds.
Synthesis of this compound: The Riley Oxidation
The most common method for synthesizing this compound is the Riley oxidation of 3,4-dimethoxybenzaldehyde using selenium dioxide (SeO₂). While effective, this method's reproducibility can be influenced by several factors.
Experimental Protocol: Synthesis of this compound via Riley Oxidation
-
Materials: 3,4-dimethoxybenzaldehyde, selenium dioxide, dioxane (or another suitable solvent like acetic acid), water.
-
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., aqueous dioxane).
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the precipitated selenium.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.
-
Factors Affecting Reproducibility:
-
Purity of Reactants: The purity of both the starting aldehyde and selenium dioxide is crucial. Impurities can lead to side reactions and lower yields.
-
Solvent: The choice of solvent can affect the reaction rate and the formation of byproducts.
-
Reaction Temperature and Time: Precise control of the reflux temperature and reaction time is necessary to ensure complete conversion without over-oxidation to the corresponding carboxylic acid.
-
Work-up Procedure: The efficiency of removing selenium and purifying the product will significantly impact the final yield and purity.
The following diagram illustrates the synthesis pathway:
Application in Heterocyclic Synthesis: Formation of 1,2,4-Triazines
This compound is a valuable building block for synthesizing various heterocyclic compounds. A prominent application is its reaction with aminoguanidine derivatives to form substituted 1,2,4-triazines, which are scaffolds of interest in medicinal chemistry.
Experimental Protocol: Synthesis of a 3-(3,4-Dimethoxyphenyl)-1,2,4-triazine Derivative
-
Materials: this compound, an appropriate aminoguanidine derivative (e.g., aminoguanidine hydrochloride), a suitable solvent (e.g., glacial acetic acid).
-
Procedure:
-
Dissolve this compound and the aminoguanidine derivative in the solvent.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
The logical workflow for this synthesis is depicted below:
Comparative Performance with Alternative Reagents
Direct comparative studies on the reproducibility of this compound against other substituted phenylglyoxals in synthetic applications are scarce in the literature. However, we can infer potential performance differences by examining studies on analogous compounds in other applications, such as the modification of arginine residues in proteins and as derivatizing agents in analytical chemistry.
Comparison with Phenylglyoxal and Methylglyoxal for Arginine Modification
A study comparing the reactivity of phenylglyoxal (PGO), glyoxal, and methylglyoxal (MGO) for modifying arginine residues in proteins provides insights into the specificity of these reagents.[1] While not a direct comparison with this compound, the data suggests that the phenylglyoxal scaffold is highly specific for arginine.
| Reagent | Specificity for Arginine Residues | Reactivity with Lysine Residues | Side Reactions with N-terminal α-amino groups |
| Phenylglyoxal (PGO) | Most specific | Negligible | Observed |
| Glyoxal (GO) | Rapid reaction | Significant reaction | Observed |
| Methylglyoxal (MGO) | Rapid reaction | Significant reaction | Observed |
This suggests that this compound, as a substituted phenylglyoxal, is also likely to exhibit high specificity for arginine residues, a desirable trait in many biochemical applications. The methoxy substituents may influence the reaction rate compared to the unsubstituted phenylglyoxal.
Comparison of Analogous Derivatizing Agents for HPLC and LC-MS Analysis
In the realm of analytical chemistry, various reagents are used to derivatize α-dicarbonyl compounds for sensitive detection by HPLC or LC-MS. While direct data for this compound as a derivatizing agent is not available, studies on similar molecules offer a valuable comparison of performance metrics.
The following table summarizes the performance of different derivatizing agents for methylglyoxal, a related α-dicarbonyl compound.[2] This data can serve as a proxy for evaluating the potential performance of derivatizing agents that could be used in competition with reactions involving this compound.
| Derivatizing Reagent | Detection Method | Limit of Detection (LOD) | Linearity (r²) | Reproducibility (RSD) |
| 4-Nitro-1,2-phenylenediamine | HPLC-UV | 41-75 ng/mL | 0.998 - 0.999 | 0.6 - 2.5% |
| 4-Methoxy-o-phenylenediamine | HPLC-Fluorimetric | 0.28 - 0.46 µg/L | Not specified | < 6% (within-day) |
| o-Phenylenediamine | GC-NPD | 0.04 - 0.07 µg/kg | Not specified | 0.67 - 12.1% (intra- and inter-day) |
These data highlight that the choice of reagent and analytical method significantly impacts sensitivity and reproducibility. For applications where this compound is used to react with a target molecule for quantification, the stability of the resulting product and the reaction conditions would need to be carefully optimized and validated, similar to the derivatizing agents shown above.
The signaling pathway below illustrates the general concept of derivatization for enhanced detection:
Conclusion
This compound is a valuable reagent, particularly for the synthesis of heterocyclic compounds like 1,2,4-triazines. The reproducibility of its synthesis via the Riley oxidation is dependent on careful control of reaction parameters. While direct comparative studies on its performance in synthetic applications are limited, data from analogous compounds suggest that as a substituted phenylglyoxal, it likely offers high specificity in reactions such as arginine modification. For analytical applications, the choice of derivatizing agent is critical for achieving high sensitivity and reproducibility, and similar considerations for optimization and validation would apply to methods involving this compound. Researchers should carefully document and control experimental conditions to ensure the reproducibility of their results when using this reagent.
References
Benchmarking 3,4-Dimethoxyphenylglyoxal Hydrate as a Chemical Probe for Arginyltransferase (ATE1)
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is critical for dissecting the complexities of cellular signaling pathways. This guide provides a framework for benchmarking 3,4-Dimethoxyphenylglyoxal hydrate against established inhibitors of Arginyltransferase 1 (ATE1), a key enzyme in the post-translational modification process of protein arginylation. While publicly available experimental data on the ATE1 inhibitory activity of this compound is currently lacking, this document outlines the necessary experimental protocols and presents data for established probes to facilitate a direct comparison upon generation of the requisite data.
Protein arginylation, the addition of an arginine residue to a protein substrate, is a crucial post-translational modification that governs a wide array of cellular processes, including protein degradation, cell motility, and cardiovascular development. The enzyme responsible for this modification, Arginyltransferase 1 (ATE1), has emerged as a significant therapeutic target. The development and characterization of small molecule inhibitors of ATE1 are therefore of high interest for both basic research and drug discovery.
Established Chemical Probes for ATE1 Inhibition
Several small molecules have been identified as inhibitors of ATE1. Among these, tannic acid and merbromin are the most characterized. Their inhibitory activities have been quantified, providing a benchmark for the evaluation of new potential inhibitors like this compound.
| Chemical Probe | Target(s) | In Vitro IC50 (ATE1) | Cellular Activity | Reference |
| This compound | Presumed ATE1 | Data not available | Data not available | N/A |
| Tannic Acid | ATE1, EGFR, and others | ~0.2 µM | Inhibits RGS4 degradation, angiogenesis, and cell motility | [1][2] |
| Merbromin | ATE1 | ~0.3 µM | Inhibits RGS4 degradation and cell motility | [1] |
Signaling Pathway of ATE1-Mediated Protein Degradation
The best-understood function of ATE1 is its role in the N-degron pathway (formerly known as the N-end rule pathway), which targets proteins for degradation via the ubiquitin-proteasome system. ATE1 arginylates specific N-terminal residues of substrate proteins, creating a degradation signal (degron) that is recognized by the cellular degradation machinery.
Caption: The ATE1-mediated N-degron pathway.
Experimental Protocols for Benchmarking
To objectively assess the performance of this compound as an ATE1 inhibitor, the following detailed experimental protocols are recommended.
In Vitro ATE1 Inhibition Assay
This assay directly measures the enzymatic activity of purified ATE1 and its inhibition by a test compound.
Materials:
-
Purified recombinant ATE1 enzyme
-
Arginine-specific tRNA (tRNAArg)
-
Arginyl-tRNA synthetase (RRS)
-
[3H]-Arginine (radiolabeled) or unlabeled arginine for mass spectrometry
-
ATE1 substrate peptide (e.g., a peptide with an N-terminal cysteine)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 25 mM KCl, 15 mM MgCl2, 0.1 mM DTT)
-
Test compound (this compound) and reference inhibitors (tannic acid, merbromin) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation counter or mass spectrometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, tRNAArg, RRS, ATE1 enzyme, and the substrate peptide.
-
Add varying concentrations of the test compound or reference inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [3H]-Arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the peptide).
-
Filter the mixture to separate the peptide from unincorporated [3H]-Arginine.
-
Quantify the amount of incorporated [3H]-Arginine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for in vitro ATE1 inhibition assay.
Cellular ATE1 Inhibition Assay (RGS4 Degradation)
This assay assesses the ability of a compound to inhibit ATE1 activity within a cellular context by measuring the stabilization of an ATE1 substrate, such as Regulator of G-protein Signaling 4 (RGS4).[1][3]
Materials:
-
Mammalian cell line (e.g., HEK293T or mouse embryonic fibroblasts)
-
Expression vector for a tagged version of RGS4 (e.g., RGS4-V5)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-tag (e.g., anti-V5) and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the RGS4 expression vector.
-
After 18-24 hours, treat the transfected cells with varying concentrations of the test compound or reference inhibitors for a specified duration (e.g., 24 hours).[1]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for RGS4 and the loading control. Normalize the RGS4 signal to the loading control and compare the levels in treated versus untreated cells to determine the extent of RGS4 stabilization.
Caption: Workflow for cellular RGS4 degradation assay.
Conclusion
The provided framework enables a comprehensive evaluation of this compound as a chemical probe for ATE1. By performing the described in vitro and cellular assays and comparing the resulting data with that of established inhibitors like tannic acid and merbromin, researchers can determine its potency, cellular efficacy, and suitability for studying the biological roles of protein arginylation. The generation of such data will be a valuable contribution to the field of chemical biology and drug discovery.
References
- 1. Small molecule inhibitors of arginyltransferase regulate arginylation-dependent protein degradation, cell motility, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tannic acid inhibits EGFR/STAT1/3 and enhances p38/STAT1 signalling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGS4 and RGS5 are in vivo substrates of the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Evaluation of 3,4-Dimethoxyphenylglyoxal Hydrate: A Comparative Guide for Researchers
Introduction
Alpha-ketoaldehydes, also known as α-oxoaldehydes, are a class of organic compounds characterized by two adjacent carbonyl groups. This structural feature imparts high reactivity, making them important intermediates in organic synthesis and subjects of significant interest in medicinal chemistry and toxicology. 3,4-Dimethoxyphenylglyoxal hydrate is a member of this class, featuring a substituted phenyl ring that may modulate its biological activity. This guide provides a critical evaluation of the available literature on this compound, presenting a comparative analysis with two well-studied α-ketoaldehydes: the structurally related Phenylglyoxal and the endogenous Methylglyoxal. This comparison aims to highlight the current state of knowledge, identify data gaps, and provide a framework for future research into the potential applications of this compound.
Physicochemical Properties: A Comparative Overview
A fundamental step in evaluating a compound is to understand its basic physicochemical properties. The following table summarizes and compares the key properties of this compound with Phenylglyoxal and Methylglyoxal.
| Property | This compound | Phenylglyoxal (Hydrate) | Methylglyoxal (Anhydrous) |
| Molecular Formula | C10H12O5 | C8H8O3 | C3H4O2 |
| Molecular Weight | 212.20 g/mol [1] | 152.15 g/mol | 72.06 g/mol |
| Appearance | Solid | White crystals | Yellow liquid |
| Melting Point | 118-120 °C | 76-79 °C | 25 °C |
| Boiling Point | Not available | 63-65 °C @ 0.5 mmHg (anhydrous) | 72 °C |
| CAS Number | 163428-90-8[1] | 1075-06-5 | 78-98-8 |
Synthesis and Experimental Protocols
The synthesis of substituted phenylglyoxals typically involves the oxidation of the corresponding acetophenone.
Synthesis of this compound
A common precursor for the synthesis of this compound is 3',4'-Dimethoxyacetophenone.[2][3][4] The synthesis can be conceptualized as a two-step process: the preparation of the acetophenone precursor, followed by its oxidation to the desired glyoxal.
Step 1: Synthesis of 3',4'-Dimethoxyacetophenone
A standard method for synthesizing 3',4'-Dimethoxyacetophenone is the methylation of 3',4'-dihydroxyacetophenone.
-
Experimental Protocol:
-
To a stirred mixture of 3',4'-dihydroxyacetophenone (0.66 mmol) and anhydrous potassium carbonate (36 mmol) in dry acetone (10 mL), add methyl iodide (16 mmol).
-
Heat the mixture at reflux for 45 minutes.
-
After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with two portions of water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product by flash chromatography to yield 3',4'-Dimethoxyacetophenone.[2]
-
Step 2: Oxidation to this compound
While a specific, detailed protocol for the oxidation of 3',4'-Dimethoxyacetophenone to 3,4-Dimethoxyphenylglyoxal was not found in the surveyed literature, a general and widely used method is oxidation with selenium dioxide.
-
General Experimental Protocol (adapted for this synthesis):
-
Dissolve 3',4'-Dimethoxyacetophenone in a suitable solvent such as aqueous dioxane or ethanol.
-
Add a stoichiometric amount of selenium dioxide (SeO2).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield 3,4-Dimethoxyphenylglyoxal as its stable hydrate.
-
Comparative Biological Activity
A critical evaluation reveals a significant gap in the literature regarding the specific biological activities of this compound. In contrast, Phenylglyoxal and Methylglyoxal have been extensively studied. The data for these comparators can provide a basis for hypothesizing the potential activities of the target compound.
| Biological Activity | This compound | Phenylglyoxal | Methylglyoxal |
| Antimicrobial | Not Reported in Surveyed Literature | Known to have antimicrobial properties, but specific MIC values are not consistently reported. | Effective against various bacteria and fungi. MIC values range from 0.0078% to 0.125% (v/v) against standard bacterial strains.[5] |
| Anticancer | Not Reported in Surveyed Literature | General α,β-unsaturated ketones show anticancer activity, but specific IC50 values for Phenylglyoxal are scarce. | Implicated in cancer cell cytotoxicity, often linked to the induction of apoptosis. |
| Enzyme Inhibition | Not Reported in Surveyed Literature | Potent inhibitor of mitochondrial aldehyde dehydrogenase.[2] Also inhibits DNA and RNA polymerases.[3] | Inhibits various enzymes through glycation of arginine and lysine residues. |
| Mechanism of Action | Not Reported in Surveyed Literature | Acts as an arginine-specific modifying reagent.[3] | Induces cellular stress through the formation of Advanced Glycation End-products (AGEs). |
Standard Protocol for Antimicrobial Susceptibility Testing
To facilitate future research, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.
-
Broth Microdilution Method:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]
-
Mechanisms of Action: Insights from Comparators
The high reactivity of α-ketoaldehydes allows them to interact with various biological macromolecules, leading to a range of cellular effects.
Methylglyoxal: The Glycation Pathway
Methylglyoxal is a major endogenous precursor of Advanced Glycation End-products (AGEs).[6][8][9] This process involves the non-enzymatic reaction of Methylglyoxal with the amino groups of proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases, including diabetes and neurodegenerative disorders.[8] Cells possess a primary detoxification pathway for Methylglyoxal known as the glyoxalase system, which converts it to the less reactive D-lactate.[6][8]
Critical Evaluation and Future Directions
The current body of scientific literature presents a clear and significant gap in our understanding of the biological effects of this compound. While methods for its synthesis are inferable from established chemical principles, there is a notable absence of published, peer-reviewed data on its antimicrobial, anticancer, or enzyme-inhibitory activities.
Hypothesized Activity Based on Structure:
-
The presence of the α-ketoaldehyde moiety suggests that this compound likely shares some of the general reactivity of Phenylglyoxal and Methylglyoxal, including the potential to interact with nucleophilic residues in proteins and other biomolecules.
-
The 3,4-dimethoxy substitution on the phenyl ring is a common feature in many biologically active natural products and synthetic compounds. This substitution can influence the compound's lipophilicity, electronic properties, and steric profile, which in turn could modulate its interaction with biological targets and potentially lead to a unique activity profile compared to unsubstituted Phenylglyoxal. For instance, some dimethoxy-substituted compounds have been reported to possess antioxidant or specific enzyme inhibitory properties.
Recommendations for Future Research:
-
Systematic Synthesis and Characterization: A definitive, optimized, and fully characterized synthesis of this compound should be published to ensure the availability of high-purity material for biological testing.
-
Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of microorganisms (bacteria and fungi) to determine its antimicrobial spectrum and MIC values.
-
Cytotoxicity and Anticancer Evaluation: Its cytotoxic effects should be evaluated against a range of cancer cell lines to determine IC50 values and explore its potential as an anticancer agent.
-
Enzyme Inhibition Assays: Given the known activity of related compounds, this compound should be tested for its inhibitory effects on key enzymes, such as those involved in cellular metabolism and signaling.
-
Mechanistic Studies: Should significant biological activity be identified, further studies should be conducted to elucidate its mechanism of action, including its potential to induce oxidative stress, form AGEs, or interact with specific cellular pathways.
References
- 1. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 3. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3',4'-Dimethoxyacetophenone, 98+% | Fisher Scientific [fishersci.ca]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation [mdpi.com]
- 8. Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl " by BEDRİYE SEDA KURŞUN AKTAR, YUSUF SICAK et al. [journals.tubitak.gov.tr]
Safety Operating Guide
Navigating the Disposal of 3,4-Dimethoxyphenylglyoxal Hydrate: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dimethoxyphenylglyoxal hydrate, a compound recognized as a skin, eye, and respiratory irritant. Adherence to these procedures is critical for ensuring a safe laboratory environment and responsible environmental stewardship.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification:
-
This compound is classified as a hazardous waste due to its irritant properties. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
-
Waste Segregation:
-
Store waste this compound separately from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
Specifically, keep it away from strong oxidizing agents, acids, and bases to avoid potentially violent reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to dry completely, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Quantitative Data Summary
The following table summarizes the type of quantitative data that would be found on a comprehensive Safety Data Sheet (SDS) for this compound. This information is critical for a full risk assessment and should be confirmed with the supplier-specific SDS for the product in use.
| Parameter | Value | Source/Comment |
| GHS Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Permissible Exposure Limit (PEL) | Data not available in searched documents | Should be obtained from the supplier's SDS. Standard practice for irritants is to minimize exposure. |
| pH | Data not available in searched documents | Important for determining compatibility with other waste streams. |
| Flash Point | Data not available in searched documents | Crucial for assessing flammability hazards during storage and handling. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | General recommendation for aldehydes to prevent violent reactions. |
Experimental Protocols
Protocol for Preparation of Solid this compound Waste for Disposal
This protocol outlines the procedure for safely packaging solid this compound waste for disposal.
Materials:
-
Waste this compound (solid)
-
Designated hazardous waste container (e.g., a wide-mouth glass or polyethylene bottle with a screw cap)
-
Hazardous waste label
-
Spatula or scoop
-
Chemical fume hood
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat)
Procedure:
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Don the required PPE.
-
Affix a completed hazardous waste label to the designated waste container. The label must include the chemical name and hazard information.
-
Carefully transfer the solid waste this compound from its original container or reaction vessel into the labeled hazardous waste container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.
-
Securely close the lid of the hazardous waste container.
-
Wipe down the exterior of the waste container with a damp paper towel to remove any residual chemical contamination. Dispose of the paper towel as hazardous waste.
-
Store the sealed and labeled container in your laboratory's designated satellite accumulation area.
-
Follow your institution's procedures to request a waste pickup from the EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 3,4-Dimethoxyphenylglyoxal Hydrate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Dimethoxyphenylglyoxal hydrate. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Due to these potential hazards, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or equivalent. | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or degradation before each use. | Prevents skin contact and subsequent irritation. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. | Prevents inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Objective: To provide a clear, sequential workflow for the safe handling of this compound from receipt to experimental use.
Personnel: This procedure is to be performed only by trained laboratory personnel familiar with the handling of hazardous chemicals.
Location: All procedures involving the open handling of this compound must be performed inside a certified chemical fume hood.
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Carefully open the container of this compound, avoiding the creation of dust.
-
Use a clean, designated spatula to transfer the desired amount of the solid to a weigh boat.
-
Promptly and securely close the primary container.
-
If preparing a stock solution, slowly add the weighed solid to the solvent in a suitable container, ensuring constant stirring to facilitate dissolution.
-
-
Experimental Use:
-
When transferring solutions, use appropriate volumetric glassware to minimize the risk of spills.
-
Keep all containers with this compound clearly labeled and sealed when not in immediate use.
-
In the event of a spill within the fume hood, immediately absorb the material with a compatible chemical absorbent.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated disposable materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
-
Disposal Plan: Waste Management Protocol
Objective: To ensure the safe and compliant disposal of all waste generated from the handling of this compound.
Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, bench paper) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste (unused solutions, rinsates) must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department for final disposal in accordance with local, state, and federal regulations.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
